molecular formula C9H6INO B1355585 3-Iodoquinolin-4-OL CAS No. 64965-48-6

3-Iodoquinolin-4-OL

Cat. No.: B1355585
CAS No.: 64965-48-6
M. Wt: 271.05 g/mol
InChI Key: HZBSJOAFGNZACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodoquinolin-4-OL is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBSJOAFGNZACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314766
Record name 4-Quinolinol, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64965-48-6
Record name 4-Quinolinol, 3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64965-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinol, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Iodoquinolin-4-ol from 4-Hydroxyquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 4-hydroxyquinoline (which exists in tautomeric equilibrium with quinolin-4(1H)-one) and its derivatives are critical precursors in the synthesis of compounds with a wide range of biological activities, including antibacterial and anticancer properties.[2][3][4] The introduction of an iodine atom at the C-3 position yields this compound, a highly versatile synthetic intermediate. The carbon-iodine bond serves as a strategic linchpin for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it an invaluable building block for drug discovery and development programs.

This guide provides a detailed examination of the synthesis of this compound from 4-hydroxyquinoline, focusing on the underlying chemical principles, offering field-proven experimental protocols, and explaining the causality behind critical procedural choices.

Pillar 1: Mechanistic Understanding - The Chemistry of C-3 Iodination

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5][6] Understanding the electronic properties of the 4-hydroxyquinoline scaffold is paramount to comprehending the regioselectivity of this transformation.

Tautomerism and Electronic Activation:

4-Hydroxyquinoline exists as a mixture of two primary tautomers: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). In solution, the keto form often predominates. The reactivity of the molecule is dictated by the powerful electron-donating effects of both the hydroxyl/enolate group at C-4 and the nitrogen atom within the heterocyclic ring. These groups work in concert to significantly increase the nucleophilicity of the ring, particularly at the C-3 position. This makes the C-3 carbon highly susceptible to attack by an electrophile (E⁺), such as an iodonium ion (I⁺).

The Electrophilic Aromatic Substitution (EAS) Mechanism:

The reaction proceeds via a well-established two-step mechanism:[5][6]

  • Attack on the Electrophile: The π-electrons from the electron-rich C-2/C-3 double bond of the quinolone ring act as a nucleophile, attacking the electrophilic iodine species (I⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the system, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A base present in the reaction mixture removes the proton from the C-3 carbon of the arenium ion. This step is rapid and results in the re-establishment of the aromatic system and the formation of the final 3-iodinated product.

Below is a diagram illustrating the key mechanistic steps.

Electrophilic Iodination Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Deprotonation (Fast) Start 4-Hydroxyquinoline (Quinolin-4(1H)-one Tautomer) Intermediate Arenium Ion Intermediate (Resonance Stabilized) Start->Intermediate π-bond attacks I⁺ Electrophile I⁺ (Iodonium Ion) Intermediate_2 Arenium Ion Intermediate Base Base H_Base H-Base⁺ Base->H_Base Removes H⁺ Product This compound Intermediate_2->Product Aromaticity Restored

Caption: Mechanism of electrophilic iodination of 4-hydroxyquinoline.

Pillar 2: Field-Proven Synthetic Protocols

Two primary, reliable methods for the synthesis of this compound are presented below. The choice between them often depends on substrate compatibility, desired scale, and available reagents.

Methodology A: Direct Iodination with Molecular Iodine and Base

This classic method utilizes molecular iodine (I₂) as the iodinating agent, with a base to enhance the nucleophilicity of the substrate.

Causality Behind Experimental Choices:

  • Iodinating Agent (I₂/NaI): Molecular iodine itself is a relatively weak electrophile. It is often dissolved in an aqueous solution of sodium or potassium iodide (NaI or KI) to form the triiodide ion (I₃⁻). While I₃⁻ is less reactive, it serves as a soluble reservoir for I₂, which is the active electrophilic species in equilibrium.

  • Base (NaOH): The addition of a base like sodium hydroxide deprotonates the 4-hydroxyl group, forming a quinolinate anion. This greatly increases the electron density of the ring system, making it a much stronger nucleophile that can readily react with the weak I₂ electrophile.

  • Solvent (Aqueous Dioxane/Ethanol): A co-solvent system is often necessary as 4-hydroxyquinoline has limited solubility in water, while the inorganic reagents are water-soluble.

  • Quenching (Na₂S₂O₃): Sodium thiosulfate is a reducing agent used to neutralize any unreacted iodine, which would otherwise persist as a colored impurity.

  • Acidification (HCl): After the reaction, the product exists as its sodium salt. Acidification protonates the salt, causing the neutral, water-insoluble this compound to precipitate out of the aqueous solution, providing a simple and effective initial purification.

Step-by-Step Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyquinoline (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. Stir until a clear solution is obtained.

  • Iodination: Prepare a solution of iodine (I₂, 1.1 eq) and sodium iodide (NaI, 2.0 eq) in water. Add this iodine solution dropwise to the stirred solution of 4-hydroxyquinoline at room temperature over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The reaction is typically complete within 2-4 hours.

  • Work-up & Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of iodine disappears.

  • Precipitation: Acidify the solution to pH ~2-3 by the slow addition of concentrated hydrochloric acid (HCl). A pale-yellow precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol or a similar solvent if required.

Methodology B: Iodination with N-Iodosuccinimide (NIS)

This modern approach employs N-Iodosuccinimide (NIS), a mild and efficient electrophilic iodinating agent, which often leads to cleaner reactions and simpler work-ups.[7][8]

Causality Behind Experimental Choices:

  • Iodinating Agent (NIS): NIS is a convenient, solid-phase source of electrophilic iodine ("I⁺").[8] The N-I bond is polarized, making the iodine atom electrophilic. The reaction by-product, succinimide, is generally water-soluble and easily removed during work-up.

  • Solvent (Acetonitrile/DMF): Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices as they readily dissolve both the quinolone substrate and NIS without participating in the reaction.

  • Catalyst (Optional): For highly activated substrates like 4-hydroxyquinoline, a catalyst is often unnecessary. However, for less reactive systems, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be used to activate NIS further.[8]

Step-by-Step Experimental Protocol:

  • Dissolution: Dissolve 4-hydroxyquinoline (1.0 eq) in acetonitrile in a round-bottom flask with magnetic stirring.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is often complete in 1-3 hours.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a 10% aqueous sodium thiosulfate solution (to remove any traces of iodine), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel or by recrystallization to afford pure this compound.

Pillar 3: Data-Driven Comparison and Workflow Visualization

To facilitate an informed decision, the two methodologies are summarized and compared in the table below.

ParameterMethodology A: I₂ / NaOHMethodology B: N-Iodosuccinimide (NIS)
Iodinating Agent Molecular Iodine (I₂)N-Iodosuccinimide (NIS)
Activator/Base Strong Base (e.g., NaOH)Typically none required; optional acid catalyst
Solvent Aqueous co-solvent (e.g., Dioxane/H₂O)Polar aprotic (e.g., Acetonitrile, DMF)
Reaction Temp. Room TemperatureRoom Temperature
Typical Yield 75-90%85-95%
Work-up Precipitation by acidificationSolvent extraction
Advantages Inexpensive reagents, simple precipitation work-up.Milder conditions, high yields, cleaner reaction profile, easy-to-remove by-product.
Disadvantages Requires strong base, work-up can be cumbersome for some substrates, potential for side reactions.NIS is more expensive than I₂, may require chromatography for highest purity.

General Experimental Workflow:

The following diagram outlines the logical flow of the synthesis from starting materials to the final, purified product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Weigh 4-Hydroxyquinoline & Iodinating Reagent Setup Combine Reagents in Reaction Vessel Start->Setup Solvent Prepare Solvent System Solvent->Setup Stir Stir at Defined Temperature Setup->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Reaction Incomplete Quench Quench Reaction (e.g., with Na₂S₂O₃) Monitor->Quench Reaction Complete Isolate Isolate Crude Product (Precipitation or Extraction) Quench->Isolate Purify Purify by Recrystallization or Column Chromatography Isolate->Purify Analyze Characterize Final Product (NMR, MS, etc.) Purify->Analyze Product Pure this compound Analyze->Product

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-hydroxyquinoline is a robust and high-yielding transformation that is fundamental to the construction of more complex quinoline-based molecules. Both the classic base-mediated iodine method and the modern NIS-based approach provide effective pathways to this key intermediate. The choice of method can be tailored to specific laboratory constraints and scalability requirements. By understanding the mechanistic underpinnings and the rationale for each experimental step, researchers can confidently and efficiently execute this synthesis, opening the door to a vast chemical space for drug discovery and materials science.

References

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). National Institutes of Health (NIH).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). National Institutes of Health (NIH).
  • Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.
  • Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
  • Kinetics and mechanism of iodination of 8-hydroxyquinoline. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3 H )-ones and Pyrazolo[4,3- d ]pyrimidin-7(6 H )-ones via Amination of sp 3 C–H Bond. (2025). ResearchGate. Available at: [Link]

  • Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. (2025). ResearchGate. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Other Aromatic Substitutions. (2023). Chemistry LibreTexts. Available at: [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Available at: [Link]

  • Synthesis of Iodo Quinolinone. (2023). Fullerene Journal of Chemistry.
  • MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. (n.d.). chem.ucla.edu. Available at: [Link]

  • Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI.
  • Mechanism of Quinolone Action and Resistance. (n.d.). National Institutes of Health (NIH). Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Data of 3-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of 3-iodoquinolin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectrum, rooted in fundamental principles of NMR spectroscopy and extensive experience with heterocyclic compounds. We will explore the causal relationships between the molecular structure and the observed spectral features, ensuring a self-validating and authoritative resource.

Introduction: The Quinoline Scaffold and the Imperative of Structural Elucidation

Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of synthesized compounds. Among the most powerful analytical techniques for structural elucidation is ¹H NMR spectroscopy, which provides detailed information about the chemical environment of protons within a molecule.[2] This guide focuses on this compound, a substituted quinolin-4-one, a class of compounds with significant biological potential.[3]

Predicted ¹H NMR Spectrum of this compound: A Detailed Interpretation

The Tautomeric Equilibrium

It is crucial to recognize that this compound exists in a tautomeric equilibrium with 3-iodoquinolin-4(1H)-one. In solution, the keto form is generally favored. The presence of a labile proton on the nitrogen (N-H) and the hydroxyl group (O-H) will give rise to specific signals that can be confirmed by D₂O exchange experiments.

The Aromatic Region: Unraveling the Proton Signals

The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The introduction of the iodine atom at the C-3 position significantly influences the chemical shift of the neighboring proton at C-2.

Workflow for Spectral Interpretation:

G cluster_0 Initial Analysis cluster_1 Detailed Interpretation cluster_2 Structural Assignment A Identify Solvent and Reference (e.g., DMSO-d₆, TMS) B Count Number of Signals A->B Provides Context C Analyze Chemical Shifts (δ) - Inductive Effects - Resonance Effects B->C Initial Structural Clues D Analyze Spin-Spin Coupling (J) - Ortho, Meta, Para Coupling C->D Refines Assignments F Assign Signals to Specific Protons C->F Synthesize Data E Analyze Integration D->E Confirms Proton Count D->F Synthesize Data E->F Synthesize Data G Consider Tautomerism and Exchangeable Protons F->G Complete Structural Picture

Caption: A logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

H-2 Proton: Due to the absence of a proton at the C-3 position and the anisotropic effect of the iodine atom, the H-2 proton is expected to appear as a singlet. The electron-withdrawing nature of the adjacent nitrogen and the carbonyl group (in the keto tautomer) will deshield this proton, placing its signal at a relatively downfield chemical shift, likely in the range of δ 8.2-8.4 ppm .

H-5 Proton: This proton is located on the carbocyclic ring and is influenced by the fused heterocyclic ring. It is expected to be a doublet of doublets, resulting from ortho coupling with H-6 and meta coupling with H-7. The H-5 proton is typically the most deshielded proton on the benzene ring of the quinoline system due to the "bay region" steric interaction with the heterocyclic part. Its chemical shift is predicted to be around δ 8.1-8.3 ppm .

H-8 Proton: The H-8 proton is ortho to the nitrogen-containing ring and will appear as a doublet of doublets due to ortho coupling with H-7 and meta coupling with H-6. The electron-withdrawing effect of the nitrogen atom will cause a downfield shift, placing this signal around δ 7.9-8.1 ppm .

H-6 and H-7 Protons: These two protons are in the middle of the carbocyclic ring and will exhibit complex multiplicity, appearing as overlapping multiplets (triplet of doublets or complex multiplets). They are coupled to each other (ortho coupling) and to H-5 and H-8 (meta and ortho coupling, respectively). Their chemical shifts are expected to be in the range of δ 7.3-7.7 ppm .

The Labile Protons: N-H and O-H

In DMSO-d₆, the N-H and O-H protons typically appear as broad singlets due to hydrogen bonding with the solvent and chemical exchange.

N-H Proton: The N-H proton of the quinolin-4(1H)-one tautomer is expected to resonate at a significantly downfield position, likely in the range of δ 11.0-12.0 ppm .

O-H Proton: The O-H proton of the 4-hydroxyquinoline tautomer, if present in a significant concentration, would also appear as a broad signal, the chemical shift of which is highly dependent on concentration and temperature.

Summary of Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-28.2 - 8.4Singlet (s)N/A
H-58.1 - 8.3Doublet of doublets (dd)Jortho = 7.0-9.0, Jmeta = 1.0-2.0
H-87.9 - 8.1Doublet of doublets (dd)Jortho = 7.0-9.0, Jmeta = 1.0-2.0
H-6, H-77.3 - 7.7Multiplet (m)N/A (complex coupling)
N-H11.0 - 12.0Broad singlet (br s)N/A
O-HVariableBroad singlet (br s)N/A

Molecular Structure with Proton Assignments:

mol H2 H-2 H5 H-5 H6 H-6 H7 H-7 H8 H-8 NH N-H OH O-H

Caption: The chemical structure of this compound with predicted proton assignments.

Experimental Protocol for ¹H NMR Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality ¹H NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.
  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]
  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
  • The instrument should be properly shimmed to obtain sharp, symmetrical peaks.
  • A standard single-pulse experiment is typically sufficient.
  • Key acquisition parameters to consider:
  • Pulse Width: Calibrated 90° pulse.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).
  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Conclusion

The predicted ¹H NMR spectrum of this compound provides a valuable template for the structural confirmation of this important heterocyclic compound. By understanding the influence of the iodine substituent and the inherent electronic properties of the quinoline ring system, researchers can confidently assign the observed resonances. The experimental protocol outlined above ensures the acquisition of high-quality, reproducible data, which is the cornerstone of reliable chemical characterization in drug discovery and development.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E). Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • YouTube. Structure elucidation of quinoline| NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

Sources

Introduction: The Role of 13C NMR in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 3-Iodoquinolin-4-ol

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Quinoline scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] For scientists working with these complex heterocyclic systems, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique.[1] Specifically, 13C NMR provides a detailed "fingerprint" of the carbon backbone of a molecule, revealing critical information about the electronic environment of each carbon atom.[1]

This guide provides an in-depth analysis of the 13C NMR chemical shifts for this compound, a substituted quinoline of interest in synthetic and medicinal chemistry. We will move beyond a simple listing of values to explore the underlying principles that govern these shifts. By understanding the interplay of substituent effects—including the electron-donating hydroxyl group, the electronegative nitrogen heteroatom, and the unique influence of the iodine atom—researchers can develop a predictive framework for interpreting the spectra of related compounds, accelerating discovery and ensuring structural integrity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the chemical shifts, the standard IUPAC numbering for the quinoline ring system is used for this compound.

Caption: Figure 1. Structure and IUPAC numbering of this compound.

Theoretical Principles Governing 13C Chemical Shifts

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment.[3] In this compound, the observed shifts are a composite of several key factors: the inherent electronic structure of the quinoline core, the strong resonance effect of the 4-hydroxyl group, and the dual inductive and relativistic effects of the 3-iodo substituent.

The Quinoline Core

The quinoline ring system itself exhibits a characteristic range of chemical shifts. Carbons adjacent to the electronegative nitrogen atom (C2, C8a) are typically deshielded (shifted downfield) compared to their counterparts in naphthalene.[4] The bridgehead carbons (C4a, C8a) also have distinct chemical shifts due to their quaternary nature and position at the ring fusion.

The 4-Hydroxyl Group: A Strong Electron-Donating Group

The hydroxyl group at the C4 position is a powerful electron-donating group (EDG) through resonance. Its lone pairs of electrons delocalize into the heterocyclic ring, significantly increasing electron density at specific positions. This leads to:

  • Strong Deshielding at C4 (Ipso-Carbon): The direct attachment of the electronegative oxygen atom causes a significant downfield shift for C4.

  • Shielding at Ortho and Para Positions: The increased electron density shields the ortho (C3, C5) and para (C2) carbons, causing an upfield shift relative to the unsubstituted quinoline.

The 3-Iodo Substituent: A Duality of Effects

The iodine atom at the C3 position introduces two competing electronic effects:

  • Inductive Effect: As a halogen, iodine is electronegative and exerts a weak electron-withdrawing inductive effect, which would typically cause a minor deshielding of adjacent carbons.

  • The "Heavy Atom Effect": This is the dominant and most scientifically interesting influence of iodine on the directly attached carbon (C3). The large electron cloud of the iodine atom induces a significant shielding effect, known as the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect.[5] This relativistic phenomenon causes a pronounced upfield shift (to a lower ppm value) for the ipso-carbon (C3).[6][7] This effect is a key diagnostic feature for identifying carbons directly bonded to iodine or bromine.[8]

substituent Substituent Effects on Quinoline Core oh 4-OH Group (Electron Donating) substituent->oh iodine 3-Iodo Group (Dual Effects) substituent->iodine nitrogen Ring Nitrogen (Electron Withdrawing) substituent->nitrogen shifts Resultant 13C Chemical Shifts oh->shifts oh->shifts Shields C2, C3, C5 Deshields C4 iodine->shifts iodine->shifts Strongly Shields C3 (Heavy Atom Effect) nitrogen->shifts nitrogen->shifts Deshields C2, C8a

Caption: Figure 2. Key substituent effects influencing the 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts

By synthesizing the principles above with data from analogous structures, we can predict the approximate chemical shifts for each carbon in this compound. These predictions provide a robust hypothesis for the assignment of an experimental spectrum. The analysis is presented in the table below, followed by a carbon-by-carbon justification.

Carbon AtomPredicted δ (ppm)Justification
C2 145 - 150Deshielded by adjacent nitrogen, but shielded by the para -OH group. The nitrogen effect dominates.
C3 90 - 95Strongly shielded by the heavy-atom effect of the directly attached iodine, overriding the deshielding effect from the adjacent C4-OH and the weak inductive effect of iodine itself. This is the most upfield aromatic carbon.[5][6]
C4 170 - 175Strongly deshielded due to the direct attachment of the electron-donating hydroxyl group (ipso-carbon effect). This is expected to be the most downfield carbon.
C4a 120 - 125A quaternary bridgehead carbon, its shift is influenced by fusion and substituents on the adjacent ring.
C5 125 - 130Shielded by the ortho -OH group. Expected to be in the typical aromatic region.
C6 122 - 127A standard aromatic C-H carbon, largely unaffected by the substituents on the other ring.
C7 130 - 135A standard aromatic C-H carbon, expected to be slightly downfield compared to C6.
C8 115 - 120Shielded by the para relationship to the electron-donating nitrogen lone pair (in the 4-ol tautomer).
C8a 138 - 143A quaternary bridgehead carbon deshielded by the adjacent nitrogen atom.

Experimental Protocol for 13C NMR Spectrum Acquisition

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and parameter selection. The protocol described here is a self-validating system designed for accuracy and reproducibility.

Sample Preparation
  • Mass Measurement: Accurately weigh 15-25 mg of high-purity this compound.

  • Solvent Selection: Due to the phenolic hydroxyl group, dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent for its excellent solubilizing power for polar compounds. Chloroform-d (CDCl3) may also be used, but solubility could be limited.

  • Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary, followed by cooling to room temperature.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the 0.00 ppm reference. If not present, a drop can be added, though referencing to the residual solvent peak (DMSO-d6 at δ ≈ 39.52 ppm) is also a standard and reliable practice.

Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Experiment: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc on Bruker systems) should be selected. This removes 1H-13C coupling, resulting in a spectrum with a single sharp peak for each unique carbon.[3]

  • Key Parameters:

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (AQ): ≥ 1.0 second to ensure good resolution.

    • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times; a sufficient delay is crucial for their quantitative observation, although for simple identification, a shorter delay is acceptable.

    • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The low natural abundance (1.1%) of 13C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.[3]

    • Temperature: 298 K (25 °C).

Data Processing and Verification
  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO-d6 peak to its known value.

  • Peak Picking: Identify and label all significant peaks.

  • Verification with 2D NMR: For unambiguous assignment, especially for the carbons in the benzenoid ring (C5-C8), it is best practice to run 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate carbons with their directly attached protons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations.[1][9]

start Start: High-Purity Sample prep Sample Preparation (15-25 mg in 0.6 mL DMSO-d6) start->prep acq_1d 1D 13C NMR Acquisition (Proton Decoupled) prep->acq_1d process Processing & Referencing (FT, Phase, Baseline, Calibrate) acq_1d->process assign_1d Initial Peak Assignment (Based on Predictions) process->assign_1d decision Ambiguity in Assignment? assign_1d->decision acq_2d 2D NMR Acquisition (HSQC / HMBC) decision->acq_2d Yes end End: Final Assigned Spectrum decision->end No assign_2d Unambiguous Assignment (Using C-H Correlations) acq_2d->assign_2d assign_2d->end

Sources

Introduction: The Significance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 3-Iodoquinolin-4-ol

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The compound this compound is a particularly interesting derivative. The presence of the iodine atom at the 3-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the 4-ol (or 4-oxo) group is crucial for its electronic properties and potential biological interactions. Accurate structural characterization is paramount for any downstream application, and Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.[3]

This guide provides a comprehensive framework for understanding and interpreting the infrared spectrum of this compound. We will delve into the underlying principles, present a robust experimental workflow, and offer a detailed, predictive analysis of the key spectral features. A central theme of this analysis is the concept of tautomerism, which is critical to correctly interpreting the vibrational data of this molecule.

The Structural Duality: Keto-Enol Tautomerism in this compound

Before analyzing its vibrational spectrum, it is essential to understand that this compound can exist in two interconverting isomeric forms, known as tautomers: the enol form (3-iodo-4-hydroxyquinoline) and the keto form (3-iodo-1H-quinolin-4-one).[4] This equilibrium is fundamental to the chemistry of 4-quinolinols.[5][6]

The predominant tautomer can vary depending on the physical state (solid, liquid, gas) and the solvent environment.[6] In the solid state, which is typically analyzed by IR spectroscopy, the keto (quinolin-4-one) form is often favored due to its ability to form strong intermolecular hydrogen bonds.[5] Theoretical calculations on related quinolone esters also show that while the hydroxyquinoline (enol) form may be more stable for an isolated molecule, the keto form is prevalent in condensed phases.[6][7] The IR spectrum will be a direct reflection of the dominant tautomeric form present in the sample.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocol: A Validated Workflow for High-Quality Spectral Acquisition

The acquisition of a clean, interpretable IR spectrum relies on a meticulous and validated experimental procedure. The following protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR, a modern and highly efficient method for analyzing solid samples.[3]

Step-by-Step Methodology
  • Instrument Preparation:

    • Power on the FTIR spectrometer (e.g., a Thermo Scientific Nicolet iS50 or similar) and allow the infrared source and detector to stabilize for at least 30 minutes. This ensures a stable energy output and minimizes drift.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, which show strong IR absorptions.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal (typically diamond) is clean. Clean with a soft-bristled brush or a lint-free wipe lightly moistened with a volatile solvent like isopropanol, then allow it to dry completely.

    • Lower the ATR anvil to make contact with the empty, clean crystal.

    • Acquire a background spectrum. This scan measures the instrumental and environmental absorbance, which will be digitally subtracted from the sample spectrum. A typical setting is the co-addition of 64 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in pressure clamp. This ensures intimate contact between the sample and the crystal, which is critical for a strong signal.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.[3]

ExperimentalWorkflow Start Start: Instrument Stabilization Background Acquire Background Spectrum (Clean, Empty ATR Crystal) Start->Background PrepareSample Place Solid Sample on ATR Crystal Background->PrepareSample ApplyPressure Apply Consistent Pressure with Anvil PrepareSample->ApplyPressure SampleScan Acquire Sample Spectrum ApplyPressure->SampleScan Process Process Data (Background Subtraction, ATR Correction) SampleScan->Process End Final IR Spectrum Process->End

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

Predictive Analysis of the this compound IR Spectrum

The infrared spectrum is a unique molecular fingerprint.[8] While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features by analyzing the vibrational modes of its constituent functional groups and considering the influence of its tautomeric forms.[8][9] The analysis is divided into the principal regions of the mid-IR spectrum.[9]

High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds to hydrogen.[9] It provides the most definitive evidence for the dominant tautomer.

  • N-H and O-H Stretching:

    • Keto Form: A moderate to sharp peak is expected in the 3400-3200 cm⁻¹ range, corresponding to the N-H stretching vibration of the quinolone ring.[10] Intermolecular hydrogen bonding in the solid state would likely broaden this peak.

    • Enol Form: A strong, very broad absorption centered around 3550-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, broadened significantly by hydrogen bonding.[10]

  • C-H Stretching:

    • Absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) are expected for the aromatic C-H stretches of the quinoline ring system.[9]

Double Bond & Aromatic Region (2000 cm⁻¹ - 1500 cm⁻¹)

This region is crucial for identifying carbonyl groups and aromatic ring vibrations.[9]

  • C=O Stretching (Keto Form): The most intense and unambiguous peak for the keto tautomer will be the carbonyl (C=O) stretch . This is expected to be a very strong, sharp absorption in the 1680-1650 cm⁻¹ range.[3][9] Its exact position can be influenced by hydrogen bonding and conjugation within the ring system.

  • C=C and C=N Stretching: Both tautomers will exhibit a series of medium to strong absorptions between 1620 cm⁻¹ and 1500 cm⁻¹ . These correspond to the complex stretching vibrations of the C=C and C=N bonds within the fused aromatic rings.[3]

Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

This region contains a high density of peaks from various bending and stretching vibrations, making it unique for each molecule.[9] While complex, several key vibrations can be predicted.

  • C-O Stretching (Enol Form): The enol form would display a strong peak in the 1300-1200 cm⁻¹ range, attributed to the stretching of the aryl C-O single bond .[10]

  • C-N Stretching: A peak corresponding to the C-N stretch is expected between 1200-1029 cm⁻¹ .[10]

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations are highly characteristic of the aromatic substitution pattern. For the tetrasubstituted benzene portion of the ring, these bands typically appear in the 900-700 cm⁻¹ range.[11]

  • C-I Stretching: The carbon-iodine bond is heavy and weak, resulting in a low-frequency vibration. The C-I stretch is expected to appear at the low end of the mid-IR range, typically between 600-500 cm⁻¹ .[12] Its observation may depend on the operational range of the spectrometer.

Summary of Predicted Vibrational Bands

The following table summarizes the expected key IR absorption bands for this compound, highlighting the distinguishing features of each tautomer.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeTautomer Assignment
3400 - 3200MediumN-H Stretch (H-bonded)Keto
3550 - 3200Strong, BroadO-H Stretch (H-bonded)Enol
3100 - 3000MediumAromatic C-H StretchBoth
1680 - 1650StrongC=O Stretch (Amide/Ketone)Keto
1620 - 1500Medium-StrongAromatic C=C and C=N StretchesBoth
1300 - 1200StrongAryl C-O StretchEnol
900 - 700MediumAromatic C-H Out-of-Plane BendingBoth
600 - 500Weak-MediumC-I StretchBoth

Conclusion

Infrared spectroscopy is an indispensable tool for the structural analysis of this compound. A successful interpretation hinges on a robust experimental technique and, most critically, a thorough understanding of the keto-enol tautomerism inherent to the 4-quinolinol structure. The presence of a strong carbonyl (C=O) absorption near 1660 cm⁻¹ alongside an N-H stretch above 3200 cm⁻¹ would provide compelling evidence for the dominance of the 3-iodo-1H-quinolin-4-one (keto) form in the solid state. Conversely, the absence of this carbonyl peak and the presence of a very broad O-H band and a C-O stretch would indicate the 3-iodo-4-hydroxyquinoline (enol) form. This predictive guide provides researchers and drug development professionals with the foundational knowledge to confidently acquire and interpret the IR spectrum of this valuable synthetic intermediate, ensuring its structural integrity for future applications.

References

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. [Image]. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

  • Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Retrieved from [Link]

  • ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. [Image]. Retrieved from [Link]

  • MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(21), 7203. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (2016, January 21). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, December 30). Iodine-Catalysed Synthesis of Thiopyrano[3,4-c]Quinoline Derivatives via Imino-Diels–Alder Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Image]. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 663. Retrieved from [Link]

  • MDPI. (2021, May 14). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules, 26(10), 2898. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 18). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry, 80(24), 12244-57. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

  • JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5373. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • ACS Publications. (2015, November 23). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244–12257. Retrieved from [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Iodoquinolin-4-ol: Discovery, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodoquinolin-4-ol, a halogenated heterocyclic compound with potential applications in medicinal chemistry. The document delves into the historical context of quinoline chemistry, leading to the discovery and synthesis of this specific molecule. Detailed synthetic protocols, reaction mechanisms, and key characterization data are presented. Furthermore, the guide explores the known and potential biological activities of this compound, drawing insights from the broader family of quinolone compounds that have yielded significant therapeutic agents. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this intriguing molecule.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a cornerstone of medicinal chemistry for over a century.[1] Its journey from a component of coal tar to the structural core of essential medicines is a testament to its remarkable chemical versatility and biological significance. The first generation of quinoline-based drugs, such as the antimalarial quinine, laid the groundwork for the development of a vast and diverse library of synthetic quinoline derivatives.[2] These efforts have culminated in the creation of highly successful antibacterial agents, including the extensive family of fluoroquinolones like ciprofloxacin and levofloxacin, which have become indispensable in treating a wide range of bacterial infections.[2][3]

The pharmacological prowess of quinolones is not limited to their antibacterial effects. Various derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties.[1][4][5] This has spurred continuous interest in the synthesis of novel quinoline analogues with tailored functionalities to explore new therapeutic frontiers. The introduction of a halogen atom, such as iodine, into the quinoline nucleus is a strategic modification known to modulate the compound's physicochemical and biological properties, including its lipophilicity and potential for forming halogen bonds, which can influence drug-target interactions. This guide focuses specifically on this compound, a member of the quinolone family that, while less extensively studied than its more famous relatives, holds potential as a building block and a pharmacologically active agent in its own right.

The Genesis of this compound: A Historical Perspective

While a definitive "discovery" moment for this compound is not prominently documented in seminal, standalone publications, its existence is a logical extension of the systematic exploration of quinoline chemistry. The synthesis of quinolin-4-ones, the parent scaffold, dates back to the late 19th century.[1] The subsequent development of methods to introduce substituents at various positions on the quinoline ring, including the 3-position, paved the way for the creation of compounds like this compound.

The direct iodination of quinolin-4-one and its derivatives is a key synthetic strategy. Early methods for halogenation of quinolines often resulted in substitution on the benzene ring.[6] However, the development of more regioselective methods has enabled the specific introduction of iodine at the C3 position of the quinolin-4-one core. One notable advancement is the use of a radical-based direct C-H iodination protocol, which has been shown to be C3 selective for quinolines and quinolones.[7]

A significant and practical synthesis of a closely related compound, 4-iodoquinolin-3-ol, involves the direct iodination of 3-hydroxyquinoline.[8] This highlights the reactivity of the quinoline nucleus towards electrophilic iodination. The synthesis of 4-hydroxy-3-iodoquinolin-2(1H)-one through the iodination of 4-hydroxy-quinolin-2(1H)-one in aqueous dioxane further underscores the feasibility of direct iodination on the quinolinone scaffold.[4][9] The synthesis of this compound itself can be inferred from the general knowledge of electrophilic aromatic substitution on the electron-rich quinolin-4-ol ring system.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through the direct electrophilic iodination of the parent compound, quinolin-4-ol. The hydroxyl group at the 4-position activates the heterocyclic ring, making the 3-position susceptible to electrophilic attack.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of quinolin-4-ol proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

Electrophilic Iodination of Quinolin-4-ol Quinolinol Quinolin-4-ol Quinolate Quinolin-4-olate anion Quinolinol->Quinolate Deprotonation Iodine I₂ SigmaComplex Sigma Complex (Wheland intermediate) Iodine->SigmaComplex Base Base (e.g., NaOH) Quinolate->SigmaComplex Nucleophilic attack on I₂ Product This compound SigmaComplex->Product Rearomatization (Loss of H⁺)

Caption: Electrophilic iodination of quinolin-4-ol.

  • Generation of the Electrophile: In the presence of a suitable base, molecular iodine (I₂) can act as the electrophile. The reaction is often facilitated by the formation of a more potent iodinating species in situ.

  • Nucleophilic Attack: The electron-rich quinolin-4-ol, particularly in its deprotonated quinolin-4-olate form, acts as a nucleophile. The π electrons of the ring attack the iodine electrophile. The attack preferentially occurs at the C3 position due to the directing effects of the hydroxyl group and the nitrogen atom.

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Rearomatization: A base in the reaction mixture removes a proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the iodination of similar quinoline derivatives.[8]

Materials:

  • Quinolin-4-ol

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Deionized water

  • Acetic acid

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Quinolin-4-olate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of quinolin-4-ol in an aqueous solution of sodium hydroxide (e.g., 2N NaOH). Stir until a clear solution is obtained.

  • Preparation of the Iodinating Solution: In a separate beaker, prepare a solution of iodine in aqueous potassium iodide (e.g., 20% KI solution). The potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).

  • Iodination Reaction: Slowly add the iodine-potassium iodide solution dropwise to the stirred solution of the quinolin-4-olate at room temperature. The reaction progress can be monitored by the disappearance of the iodine color. Continue stirring for a set period (e.g., 3 hours) after the addition is complete.

  • Work-up and Isolation:

    • Acidify the reaction mixture with acetic acid. This will protonate the phenoxide and cause the product to precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the crude product under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent or by column chromatography to obtain a product of high purity.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆INO
Molecular Weight 271.05 g/mol
Appearance Solid
CAS Number 64965-48-6

Table 2: Predicted Mass Spectrometry Data for this compound [10]

Adductm/z
[M+H]⁺ 271.95668
[M+Na]⁺ 293.93862
[M-H]⁻ 269.94212

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The absence of a signal for the proton at the C3 position is a key indicator of successful iodination. The chemical shifts and coupling patterns of the remaining protons provide confirmation of the structure.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbon atom bonded to the iodine (C3). The chemical shift of this carbon will be influenced by the iodine substituent. The other carbon signals will also be consistent with the 3-iodo-quinolin-4-ol structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

    • A broad O-H stretching band, indicative of the hydroxyl group.

    • C=C and C=N stretching vibrations within the aromatic quinoline ring system.

    • C-I stretching vibration, although this may be in the far-IR region and not always easily observed on standard instruments.

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are limited in the publicly available literature, its therapeutic potential can be inferred from the well-established activities of the broader quinolone and iodo-substituted heterocyclic families.

Antimicrobial Activity

Quinolones are renowned for their potent antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] The introduction of an iodine atom can enhance the antimicrobial properties of a molecule. Iodoquinol, an iodine-containing hydroxyquinoline, is a known antiprotozoal and antifungal agent.[11] Therefore, it is plausible that this compound may exhibit antimicrobial activity against a range of bacteria and fungi. Further screening and mechanistic studies are warranted to explore this potential.

Antiviral Activity

Several quinoline derivatives have demonstrated promising antiviral activity against a variety of viruses, including HIV and influenza virus.[12][13] The mechanism of action can vary, with some compounds inhibiting viral enzymes or interfering with viral entry and replication processes. Given the structural similarities to other biologically active quinolones, this compound represents a candidate for antiviral screening programs.

Potential_Biological_Activities Main This compound Antimicrobial Antimicrobial Activity Main->Antimicrobial Antiviral Antiviral Activity Main->Antiviral Anticancer Anticancer Activity Main->Anticancer Antiinflammatory Anti-inflammatory Activity Main->Antiinflammatory sub_Antimicrobial_1 Inhibition of DNA Gyrase/ Topoisomerase IV Antimicrobial->sub_Antimicrobial_1 sub_Antiviral_1 Inhibition of Viral Enzymes Antiviral->sub_Antiviral_1 sub_Anticancer_1 Topoisomerase Inhibition Anticancer->sub_Anticancer_1

Caption: Potential biological activities of this compound.

Other Potential Applications

The quinoline scaffold is present in compounds with a wide array of pharmacological effects, including anticancer and anti-inflammatory activities.[1] The 3-iodo substituent in this compound makes it a valuable intermediate for further chemical modifications through cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the synthesis of more complex molecules with potentially enhanced or novel biological activities.

Conclusion and Future Directions

This compound, while not as extensively studied as some of its quinolone counterparts, represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is accessible through established methods of electrophilic iodination, and its structure offers a platform for further chemical diversification. The rich history of the quinoline scaffold in medicine provides a strong rationale for the continued investigation of derivatives like this compound.

Future research should focus on a number of key areas:

  • Comprehensive Biological Screening: A systematic evaluation of the antimicrobial, antiviral, and anticancer activities of this compound is needed to fully understand its therapeutic potential.

  • Mechanism of Action Studies: For any observed biological activity, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications at other positions of the quinoline ring will be crucial for optimizing biological activity and developing lead compounds.

  • Development of Novel Synthetic Methodologies: While direct iodination is a viable route, the development of more efficient, greener, and scalable synthetic methods will be beneficial for future research and potential commercialization.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(1), 1. [Link]

  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. (2012). Arkivoc, 2012(1), 332-381. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (2016). Molecules, 21(10), 1369. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(16), 4995. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(1), 1. [Link]

  • This compound (C9H6INO). (n.d.). PubChem. [Link]

  • One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. (2021). The Journal of Organic Chemistry, 86(17), 11795-11808. [Link]

  • Antimicrobial activity of iodoquinol 1%-hydrocortisone acetate 2% gel against ciclopirox and clotrimazole. (2007). Journal of drugs in dermatology : JDD, 6(4), 423–426. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2012). Arkivoc, 2012, 332-381. [Link]

  • Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines. (2014). ACS medicinal chemistry letters, 5(7), 804–809. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Chemical Communications, 51(94), 16841-16844. [Link]

  • Antiviral Properties of Quinolone-Based Drugs. (2001). Current medicinal chemistry, 8(12), 1435–1446. [Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. (2011). Organic Letters, 13(19), 5144-5147. [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2019). Molecules, 24(23), 4227. [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2016). Marine drugs, 14(2), 33. [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2011). Molecules, 16(8), 6968–6987. [Link]

  • Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. (2019). Molecules, 24(23), 4227. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2022). RSC Advances, 12(45), 29199-29213. [Link]

  • Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (2023). ACS omega, 8(39), 35687–35700. [Link]

  • Diastereoselective syntheses of (Z)- And (E)-3-styrylquinolin-4(1H)-ones. (2012). Monatshefte für Chemie - Chemical Monthly, 143(12), 1803-1810. [Link]

  • Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance. (2020). International journal of environmental research and public health, 17(5), 1667. [Link]

  • Flavan-3-ols: nature, occurrence and biological activity. (2005). Journal of the science of food and agriculture, 85(13), 2155-2171. [Link]

  • Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2009). Journal of photochemistry and photobiology. A, Chemistry, 207(1), 47–55. [Link]

  • Fused Quinolines. Recent Synthetic Approaches to Azoloquinolines. A Review. (2017). Revista de Chimie, 68(1), 1-6. [Link]

  • Iodine-Catalysed Synthesis of Thiopyrano[3,4-c]Quinoline Derivatives via Imino-Diels–Alder Reaction. (2012). Journal of Chemical Research, 36(6), 318-321. [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951).
  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2022). RSC Advances, 12(45), 29199-29213. [Link]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2019). Arkivoc, 2019(1), 1-40. [Link]

  • Flavanols from Nature: A Phytochemistry and Biological Activity Review. (2022). Molecules, 27(3), 693. [Link]

  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. (2020). Current topics in medicinal chemistry, 20(3), 244–255. [Link]

  • the 5-and 8-iodination of quinoline and some of its derivatives. (1964). Pakistan Journal of Scientific and Industrial Research, 7(1), 1-5. [Link]

  • The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction. (2023). Molecules, 28(13), 5002. [Link]

  • Fluoroquinolones - 5 Minute Antimicrobials. (2023, January 12). YouTube. [Link]

  • Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. (2018). Molecules, 23(11), 2872. [Link]

  • Antiviral Properties of Flavonoids and Delivery Strategies. (2020). Molecules, 25(19), 4575. [Link]

  • Method for preparing clioquinol and diiodoquinol by one-pot method. (2021).

Sources

Methodological & Application

Application Notes & Protocols: Strategic Design of Bioactive Molecules from the 3-Iodoquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its inherent biological activities, coupled with a rigid bicyclic structure, make it a "privileged scaffold" for drug design.[3] This guide focuses on a particularly valuable derivative, 3-iodoquinolin-4-ol, as a versatile starting point for the synthesis of novel bioactive molecules. The presence of the iodine atom at the C3 position offers a reactive handle for a suite of powerful cross-coupling reactions, enabling systematic structural modifications. The 4-ol moiety (existing in tautomeric equilibrium with the 4-oxo form) provides a crucial hydrogen bonding motif, often essential for target engagement, particularly with protein kinases.[4] This document provides a detailed exploration of synthetic strategies, rationale for molecular design, and robust protocols for the biological evaluation of compounds derived from this scaffold.

The this compound Scaffold: A Strategic Starting Point

The utility of this compound in drug discovery stems from two key features:

  • The Quinoline Core: This nitrogen-containing heterocycle is found in a wide array of therapeutic agents, from antimalarials like chloroquine to modern kinase inhibitors like bosutinib.[4][5] Its planar structure is adept at participating in π-π stacking interactions within protein active sites, while the nitrogen atom can act as a hydrogen bond acceptor.

  • The C3-Iodo Substituent: The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of diverse chemical moieties at the 3-position, a vector that often points towards the solvent-exposed region of enzyme active sites, allowing for the fine-tuning of potency and selectivity.

The general workflow for leveraging this scaffold is a multi-stage process that begins with synthesis and culminates in biological validation.

G cluster_0 Synthesis & Diversification cluster_1 Biological Evaluation cluster_2 Data Analysis A This compound (Starting Scaffold) B Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B C Library of Novel Quinolin-4-ol Derivatives B->C D In Vitro Kinase Assays C->D Screening E Cell-Based Proliferation Assays (e.g., MTT, XTT) C->E Screening F Antimicrobial Susceptibility Testing (MIC) C->F Screening G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H Lead Optimization G->H

Figure 1: A generalized workflow for the development of bioactive molecules from the this compound scaffold.

Synthetic Diversification via Cross-Coupling Reactions

The C3-iodo group is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and vast substrate scope.

Suzuki-Miyaura Coupling: Introducing Aryl, Heteroaryl, and Alkyl Groups

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C-C bonds, reacting the iodoquinoline with an organoboron species.[6] This is ideal for exploring structure-activity relationships (SAR) by introducing a wide range of substituents.

Causality Behind Protocol Choices:

  • Catalyst: Palladium(0) is the active catalytic species. Using a pre-catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is common as it readily provides the Pd(0) species in solution.

  • Base: The base is crucial for activating the boronic acid via the formation of a boronate complex, which facilitates the transmetalation step onto the palladium center.[7][8] An inorganic base like potassium carbonate (K₂CO₃) is often effective and cost-efficient.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The organic solvent solubilizes the starting materials and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.

G pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative pd2_transmetal R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetal base Base pd2_transmetal->pd0 label_re Reductive Elimination product R¹-R² label_oa Oxidative Addition label_tm Transmetalation reagent_halide R¹-X reagent_boron R²-B(OR)₂

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Example Conditions for Suzuki Coupling of Iodo-Heterocycles[9]

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ Dioxane/H₂O 90 85-95
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3%) Cs₂CO₃ DME 85 80-92

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 100 | 75-88 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples the iodoquinoline with a terminal alkyne, creating a C(sp²)-C(sp) bond.[10][11] This is a powerful method for introducing rigid, linear linkers or functional groups that can be further elaborated.

Causality Behind Protocol Choices:

  • Dual Catalysis: This reaction uniquely requires a palladium catalyst and a copper(I) co-catalyst.[12] The palladium catalyst undergoes the standard oxidative addition. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species that undergoes transmetalation to the palladium center.[13]

  • Amine Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to scavenge the HI produced during the reaction and as the solvent in many cases.

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent like anhydrous THF or DMF. Add an amine base such as triethylamine (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, e.g., Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and the copper(I) co-catalyst, copper(I) iodide (CuI) (0.04-0.10 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Design Rationale for Bioactive Molecules

The quinoline scaffold is a versatile starting point for targeting several disease classes.[2][14] The modifications at the C3-position are critical for tailoring the molecule to a specific biological target.

Targeting Protein Kinases in Cancer

Protein kinases are a major class of drug targets in oncology.[15][16] Many kinase inhibitors bind to the ATP-binding site, and the quinolin-4-ol core can act as an effective "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent introduced at the C3-position can then project into the solvent-exposed region, allowing for the optimization of potency and selectivity.[4][17] For instance, targeting kinases like FLT3 in acute myeloid leukemia or EGFR in lung cancer often involves designing molecules with specific C3-substituents that exploit unique features of the target's active site.[16][17]

G GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->Receptor Inhibits Inhibitor->PI3K Inhibits

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based kinase inhibitors in cancer therapy.

Developing Novel Antimicrobial Agents

The quinoline scaffold is central to many antimicrobial drugs.[18][19] The rise of antimicrobial resistance necessitates the development of new agents. By using this compound as a starting point, novel derivatives can be synthesized and evaluated for their ability to overcome existing resistance mechanisms, for example, by targeting bacterial DNA gyrase or dihydrofolate reductase (DHFR).[3][19]

Protocols for Biological Evaluation

Synthesizing a library of compounds is only the first step. Rigorous biological testing is required to identify promising lead molecules.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.[20][21]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[22]

    • Kinase: Dilute the recombinant kinase enzyme to the desired working concentration (e.g., 50 nM) in kinase buffer.[20]

    • Substrate: Prepare the kinase substrate (a specific peptide or protein) at the desired concentration.

    • ATP Solution: Prepare an ATP solution containing MgCl₂ (e.g., final concentration of 100 µM ATP and 10 mM MgCl₂).[20]

  • Assay Procedure (96-well or 384-well plate format):

    • Add the test compound (from a dilution series) to the assay wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add the kinase enzyme to the wells and incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding the ATP/MgCl₂ and substrate mixture.[20]

    • Incubate the plate at 30 °C or 37 °C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify kinase activity. The method depends on the assay format (e.g., measuring phosphorylation via radiolabeled [γ-³²P]ATP, fluorescence polarization, or antibody-based detection like HTRF or ELISA).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative or cytotoxic effects of compounds on cultured cells.[23][24]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[23] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Mix thoroughly to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI₅₀ or IC₅₀ value by plotting viability against compound concentration.

Table 2: Example Data Presentation for Biological Activity

Compound ID C3-Substituent Kinase IC₅₀ (nM) [FLT3] Cell Viability IC₅₀ (µM) [A549 Cells] MIC (µg/mL) [S. aureus]
Lead-01 4-Fluorophenyl 25 1.2 >64
Lead-02 3-Ethynylpyridine 150 5.8 8
Lead-03 N-Piperidinyl 850 >50 4

| Control | Bosutinib | 5 | 0.8 | N/A |

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[26][27]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[27]

Conclusion and Future Directions

This compound is a powerful and versatile scaffold for the discovery of novel bioactive molecules. The synthetic accessibility and the potential for diversification through robust cross-coupling reactions allow for the systematic exploration of chemical space. By combining rational design with efficient synthesis and rigorous biological evaluation, researchers can leverage this starting material to develop potent and selective agents targeting a range of diseases, from cancer to microbial infections. Future work should focus on exploring less common cross-coupling reactions to introduce novel functionalities and employing computational modeling to guide the design of next-generation derivatives with improved pharmacokinetic and pharmacodynamic properties.

References

  • International Journal of Molecular Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • MDPI. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • PubMed Central. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • PubMed. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.
  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PubMed Central. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • protocols.io. (2023). In vitro kinase assay.
  • MDPI. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Myers Group, Harvard University. (n.d.). The Suzuki Reaction.
  • Royal Society of Chemistry. (n.d.). The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors.
  • Abcam. (n.d.). MTT assay protocol.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Bio-protocol. (2022). In vitro kinase assay.
  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • ResearchGate. (n.d.). (PDF) Quinoline scaffold as a privileged substructure in antimicrobial drugs.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • YouTube. (2020). Sonogashira cross-coupling reaction.
  • ResearchGate. (2023). (PDF) In vitro kinase assay v1.
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Application Notes and Protocols: A Guide to Assessing the Cytotoxicity of 3-Iodoquinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 3-Iodoquinolin-4-ol Analogs

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2][3] Among these, this compound analogs have emerged as a promising class of compounds with potential as therapeutic agents. The introduction of an iodine atom at the 3-position of the quinolin-4-ol core can significantly modulate the molecule's physicochemical properties and biological activity, making these analogs compelling candidates for drug discovery and development.

A critical initial step in the evaluation of any potential anticancer compound is the rigorous assessment of its cytotoxic effects. Cytotoxicity assays are indispensable tools that provide fundamental insights into a compound's ability to inhibit cell growth or induce cell death.[3][4] This information is paramount for determining the therapeutic window and guiding further preclinical and clinical development.

This comprehensive guide provides a detailed overview of robust and reliable methods for evaluating the cytotoxicity of this compound analogs. We will delve into the principles behind various assays, offer step-by-step protocols, and provide expert insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to accurately characterize the cytotoxic profile of this important class of molecules.

The Importance of a Multi-Assay Approach to Cytotoxicity Testing

Relying on a single cytotoxicity assay can provide a limited and potentially misleading picture of a compound's biological activity. Different assays measure distinct cellular parameters, and a multi-assay approach is crucial for a comprehensive and validated understanding of a compound's mechanism of action. For instance, some compounds may induce cell death through necrosis, while others may trigger a more controlled apoptotic pathway. By employing a panel of assays, researchers can dissect these different mechanisms.

This guide will focus on a strategic combination of assays to assess:

  • Metabolic Activity: A measure of cell viability and proliferation.

  • Membrane Integrity: An indicator of necrotic cell death.

  • Apoptosis Induction: The programmed cell death pathway often targeted by anticancer drugs.

By integrating data from these different endpoints, a more complete and nuanced understanding of the cytotoxic effects of this compound analogs can be achieved.

Section 1: Assessing Cell Viability and Metabolic Activity

Metabolic assays are often the first line of investigation in cytotoxicity screening. They provide a quantitative measure of the number of viable, metabolically active cells in a population. A decrease in metabolic activity is indicative of either cell death or inhibition of cell proliferation.

The MTT Assay: A Classic Colorimetric Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for assessing cell viability.[4][5]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.

Workflow of the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Serial Dilutions of this compound Analogs treat_cells 3. Treat Cells with Analogs (24-72h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[5]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[6][7]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[6][7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine the IC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.[8] This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

The alamarBlue™ (Resazurin) Assay: A Fluorescent Alternative

The alamarBlue™ assay is another widely used method for assessing cell viability and cytotoxicity. It is a simple, sensitive, and non-toxic assay that can be used for continuous monitoring of cell health.[9]

Principle: The assay utilizes the redox indicator resazurin, which is a blue and non-fluorescent dye. In viable, metabolically active cells, intracellular reductases reduce resazurin to the pink and highly fluorescent resorufin.[9] The fluorescence intensity is directly proportional to the number of living cells.

Detailed Experimental Protocol: alamarBlue™ Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analogs

  • alamarBlue™ reagent

  • 96-well black, clear-bottom sterile culture plates

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described for the MTT assay (Steps 1 and 2). It is recommended to use black-walled plates to minimize light scatter and background fluorescence.

  • alamarBlue™ Addition and Incubation:

    • Following the treatment period, add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL of reagent for 100 µL of medium).[10][11]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[10][12] The optimal incubation time may vary depending on the cell type and density.

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

Data Analysis:

The data analysis for the alamarBlue™ assay is similar to that of the MTT assay. Calculate the percent viability based on the fluorescence readings and determine the IC50 value.

Section 2: Assessing Membrane Integrity and Necrosis

While metabolic assays are excellent for measuring overall cell viability, they do not distinguish between different modes of cell death. Assays that measure membrane integrity are crucial for identifying necrotic cell death, which is characterized by the loss of plasma membrane integrity and the release of intracellular components.

The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a classic method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[13][14][15]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[15] The NADH then reduces a tetrazolium salt (INT) to a red formazan product, which can be quantified colorimetrically.[13] The amount of formazan produced is proportional to the amount of LDH released, and thus to the number of lysed cells.[13]

LDH Assay Principle

LDH_Principle cluster_cell Damaged Cell cluster_medium Culture Medium LDH LDH Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH Formazan Formazan (Red) NADH->Formazan Diaphorase INT Tetrazolium Salt (INT) (Colorless) INT->Formazan Diaphorase

Caption: Principle of the LDH cytotoxicity assay.

Detailed Experimental Protocol: LDH Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analogs

  • LDH cytotoxicity assay kit (containing LDH lysis solution, substrate, and cofactor)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Spontaneous LDH Release (Low Control): Cells treated with vehicle only.

    • Maximum LDH Release (High Control): Cells treated with the lysis solution provided in the kit (typically for 45 minutes before the end of the experiment).

    • Background Control: Medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture (typically 50 µL) to each well of the new plate containing the supernatant.

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm.

Data Analysis:

  • Calculate Percent Cytotoxicity:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = ((Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100

Section 3: Detecting Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[17] Detecting the induction of apoptosis is therefore a critical step in characterizing the mechanism of action of this compound analogs.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[18]

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for activated caspase-3 and -7.[19] When activated caspases cleave the substrate, a substrate for luciferase (aminoluciferin) is released, resulting in a luminescent signal that is proportional to the amount of caspase-3/7 activity.[19]

Detailed Experimental Protocol: Caspase-3/7 Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analogs

  • Caspase-Glo® 3/7 Assay System

  • 96-well white-walled, clear-bottom sterile culture plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described for the MTT assay (Steps 1 and 2). It is recommended to use white-walled plates to maximize the luminescent signal.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[20]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[20]

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Calculate Fold Change in Caspase Activity:

    • Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings.

    • Calculate the fold change in caspase-3/7 activity relative to the untreated control.

Data Presentation and Interpretation

For a clear and comparative analysis of the cytotoxic effects of different this compound analogs, it is essential to present the data in a structured and easily interpretable format.

Table 1: Example Cytotoxicity Data for this compound Analogs in MCF-7 Cells (48h Treatment)

CompoundMTT IC50 (µM)LDH % Cytotoxicity at 2x IC50Caspase-3/7 Fold Induction at IC50
Analog A12.515%4.2
Analog B5.245%2.1
Analog C28.18%5.8
Doxorubicin (Control)0.860%6.5

Interpretation of Results:

  • Analog A: Shows moderate potency in reducing cell viability. The low LDH release and significant caspase activation suggest an apoptotic mechanism of action.

  • Analog B: Is the most potent of the analogs. The higher LDH release suggests a component of necrosis in its cytotoxic effect, in addition to some apoptosis.

  • Analog C: Is the least potent analog. The very low LDH release and high caspase activation strongly indicate an apoptotic mechanism.

  • Doxorubicin: The positive control, shows high potency and induces both significant necrosis and apoptosis.

The IC50 value is a key metric for quantifying the potency of a compound.[8] It represents the concentration required to inhibit 50% of a biological process, such as cell growth.[8] A lower IC50 value indicates a more potent compound. It is important to note that if a compound does not achieve 50% inhibition at the highest tested concentration, the IC50 is reported as being greater than that concentration.[8]

Conclusion

The comprehensive evaluation of the cytotoxicity of this compound analogs is a critical step in their development as potential therapeutic agents. By employing a multi-assay approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can gain a detailed understanding of the potency and mechanism of action of these compounds. The protocols and insights provided in this guide offer a robust framework for conducting these essential studies, ultimately facilitating the identification of promising new drug candidates.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. (2016). PLOS One. [Link]

  • Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (2020). Antibiotics. [Link]

  • AlamarBlue Cell Viability Assay Reagent. G-Biosciences. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • Anticancer assay (MTT). (2019). Bio-protocol. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules. [Link]

  • AlamarBlue Assay Protocol. Advanced BioMatrix. [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. (2016). PubMed. [Link]

  • Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. (2021). Pathogens. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2017). ResearchGate. [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. (2021). Frontiers in Veterinary Science. [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2018). Oncotarget. [Link]

Sources

The Strategic Intermediate: Application Notes for 3-Iodoquinolin-4-ol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Rise of Targeted Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets.[2] In the realm of oncology and inflammatory diseases, protein kinases have emerged as critical therapeutic targets.[3] These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of therapeutic agents.[5]

The 3-iodoquinolin-4-ol core, in particular, serves as a highly strategic intermediate in the synthesis of potent and selective kinase inhibitors. The iodine atom at the C3 position is not merely a placeholder; it is a versatile chemical handle that allows for the introduction of diverse molecular fragments through well-established cross-coupling reactions. This modularity is paramount in modern drug discovery, enabling the rapid generation of compound libraries to probe the structure-activity relationships (SAR) of novel kinase inhibitors. This document provides a comprehensive guide for researchers, detailing the synthesis of this compound and its subsequent elaboration into a representative kinase inhibitor targeting the VEGFR-2 signaling pathway.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a two-step process, beginning with the construction of the foundational quinolin-4-one scaffold, followed by a regioselective iodination at the C3 position.

Synthesis of Quinolin-4-one

There are numerous methods for the synthesis of the quinolin-4-one core.[6] A robust and scalable approach is the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a diethyl ethoxymethylenemalonate followed by thermal cyclization. A more contemporary and often higher-yielding method is the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source.[7]

Protocol 1: Synthesis of Quinolin-4-one via Conrad-Limpach Reaction

This protocol outlines a common method for the synthesis of the quinolin-4-one core.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at room temperature for 30 minutes. A mild exothermic reaction may be observed.

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether. Add hexane to facilitate further precipitation and to help in washing away the high-boiling solvent.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.

  • Purification: The crude quinolin-4-one can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Expected Yield: 70-85%

Regioselective C3-Iodination of Quinolin-4-one

With the quinolin-4-one scaffold in hand, the next critical step is the introduction of the iodine atom at the C3 position. Direct C-H iodination of quinolones can be achieved using various iodinating agents. A radical-based approach offers high regioselectivity for the C3 position.[8][9]

Protocol 2: C3-Iodination of Quinolin-4-one

This protocol describes a metal-free, regioselective iodination of quinolin-4-one.[10]

Materials:

  • Quinolin-4-one (from Protocol 1)

  • Molecular iodine (I₂)

  • Potassium persulfate (K₂S₂O₈)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve quinolin-4-one (1.0 eq) in DMSO. Add molecular iodine (1.2 eq) and potassium persulfate (2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Work-up: Add 10% sodium thiosulfate solution to quench any unreacted iodine (the dark color will disappear). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Expected Yield: 60-75%

Parameter Quinolin-4-one Synthesis C3-Iodination
Starting Material Aniline, Ethyl acetoacetateQuinolin-4-one
Key Reagents Diphenyl etherI₂, K₂S₂O₈
Solvent Diphenyl etherDMSO
Temperature 250-260 °C80-100 °C
Reaction Time 1-2 hours4-6 hours
Typical Yield 70-85%60-75%

Part 2: Elaboration of this compound into a Kinase Inhibitor

The true utility of this compound lies in its capacity to serve as a building block for more complex molecules. The carbon-iodine bond is readily functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl moieties, which are often crucial for achieving high-affinity binding to the target kinase.

Here, we present a representative synthetic pathway to a hypothetical, yet plausible, kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11]

G cluster_0 Synthesis of this compound cluster_1 Kinase Inhibitor Synthesis Aniline Aniline Quinolin-4-one Quinolin-4-one Aniline->Quinolin-4-one Conrad-Limpach This compound This compound Quinolin-4-one->this compound Iodination Aryl-Substituted Quinolin-4-ol Aryl-Substituted Quinolin-4-ol This compound->Aryl-Substituted Quinolin-4-ol Suzuki Coupling Final Kinase Inhibitor Final Kinase Inhibitor Aryl-Substituted Quinolin-4-ol->Final Kinase Inhibitor Further Functionalization

Synthetic workflow from starting materials to a final kinase inhibitor.
Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol details the coupling of this compound with a boronic acid to introduce a new aryl group at the C3 position.

Materials:

  • This compound (from Protocol 2)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ethyl acetate

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 3-aryl-quinolin-4-ol.

Expected Yield: 65-80%

The resulting 3-aryl-quinolin-4-ol can then undergo further functionalization, such as etherification or amination at the 4-position (after conversion to a 4-chloroquinoline), to complete the synthesis of the target kinase inhibitor.

Part 3: Biological Evaluation of the Synthesized Kinase Inhibitor

The efficacy of a newly synthesized compound as a kinase inhibitor is determined through in vitro kinase inhibition assays. These assays measure the ability of the compound to inhibit the enzymatic activity of the target kinase.

General Kinase Inhibition Assay Protocol

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining in the reaction mixture after the kinase reaction.[12] Less kinase activity results in more ATP remaining, leading to a higher luminescent signal.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (a specific peptide or protein)

  • Synthesized inhibitor compound

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the kinase enzyme, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the remaining ATP by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Compound Target Kinase IC₅₀ (nM)
Sunitinib (Reference)VEGFR-29
Sorafenib (Reference)VEGFR-290
Hypothetical Inhibitor 1 VEGFR-2 15
Hypothetical Inhibitor 2 VEGFR-2 55
The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[13] Its signaling is crucial for tumor growth and metastasis.[14]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization PLCγ PLCγ VEGFR-2->PLCγ Autophosphorylation PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Inhibitor Inhibitor->VEGFR-2 Inhibition

Simplified VEGFR-2 signaling pathway and the point of inhibition.

Binding of the ligand, VEGF, to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, migration, and increased vascular permeability.[15] Quinoline-based inhibitors, synthesized from intermediates like this compound, can effectively block this signaling cascade at its origin by inhibiting the kinase activity of VEGFR-2.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic placement of a reactive iodine handle allows for the systematic exploration of chemical space around the quinoline scaffold, facilitating the development of potent and selective drug candidates. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers in drug discovery to leverage this important building block in their quest for next-generation targeted therapies.

References

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • Purdue University. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]

  • MDPI. (2022, December 28). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, May 31). Discovery of new VEGFR-2 inhibitors based on bis([4][6][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360369A - Erlotinib, and preparation method of new intermediate of erlotinib.
  • National Center for Biotechnology Information. (n.d.). Quinoline as a privileged scaffold in cancer drug discovery. Retrieved from [Link]

  • SciSpace. (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Retrieved from [Link]

  • ACS Publications. (n.d.). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography | Crystal Growth & Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • ResearchGate. (n.d.). Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Chinese Pharmaceutical Association. (n.d.). Practical synthesis of lapatinib. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines | Organic Letters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • Stanford University. (2005, February 13). A small molecule–kinase interaction map for clinical kinase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modified Synthesis of Erlotinib Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, November 24). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Some clinically used VEGFR-2 inhibitors as well as quinoxaline.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in the Halogenation of Quinolin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering regioselectivity challenges during the halogenation of quinolin-4-ol scaffolds. This document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to empower you to achieve your desired regiochemical outcomes.

Introduction: The Challenge of Regioselectivity

Quinolin-4-ols, and their tautomeric form quinolin-4-ones, are privileged scaffolds in medicinal chemistry.[1] Halogenation of these structures introduces key functional handles for further synthetic elaboration and can significantly modulate biological activity. However, controlling the position of halogenation (regioselectivity) is a common and often frustrating challenge. The quinoline ring system possesses multiple potentially reactive sites, and the outcome of an electrophilic halogenation reaction is a delicate interplay of electronic and steric factors.

The core issue lies in the competing reactivity of the pyridine and benzene rings, as well as the various positions within each ring. Generally, in electrophilic aromatic substitution, the benzene ring of the quinoline nucleus is more reactive than the electron-deficient pyridine ring.[2][3] This typically directs substitution to the C5 and C8 positions.[2] However, the presence of the hydroxyl/oxo group at C4 significantly alters the electronic landscape, creating a nuanced regioselectivity profile that can be difficult to predict and control.

This guide will dissect the underlying mechanistic principles, provide actionable troubleshooting strategies, and equip you with reliable protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: I'm trying to halogenate my quinolin-4-ol, but I'm getting a mixture of products. Why is this happening?

A1: This is the most common issue. The formation of a product mixture arises from the comparable reactivity of several positions on the quinolin-4-ol ring system. The primary competing positions for electrophilic attack are typically C3, C5, C6, and C8.

  • Electronic Effects: The hydroxyl group at C4 is a powerful activating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the C3 position, making it more susceptible to electrophilic attack. Simultaneously, it activates the benzene ring, favoring substitution at C5 and C7.

  • Reaction Conditions: The choice of halogenating agent, solvent, temperature, and presence of a catalyst all play a crucial role in determining which of these positions is favored. Milder reagents and conditions often favor the more electronically activated positions, while harsher conditions can lead to less selective reactions and over-halogenation.

Q2: How do I favor halogenation at the C3 position?

A2: Achieving C3 selectivity often requires leveraging the electronic activation provided by the C4-hydroxyl group.

  • Choice of Halogenating Agent: N-Halosuccinimides (NCS, NBS, NIS) are often the reagents of choice for C3 halogenation.[2] They are milder electrophiles compared to molecular halogens (Cl₂, Br₂), which can reduce the incidence of side reactions.

  • Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent and the substrate. Aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) are commonly employed.

  • Protecting Groups: In some cases, protecting the quinolin-4-ol nitrogen can modulate the electronics of the pyridine ring and enhance C3 selectivity.

Q3: My primary goal is halogenation on the benzene ring (C5, C6, C7, or C8). What strategies should I employ?

A3: To direct halogenation to the benzene portion of the quinoline, you need to either enhance the reactivity of the benzene ring or diminish the reactivity of the pyridine ring.

  • Substituent Effects: The presence of other substituents on the quinoline ring is a critical determinant of regioselectivity.[2] Electron-donating groups (EDGs) on the benzene ring will activate it towards electrophilic substitution.[2]

  • Directing Groups: The use of a directing group, often at the C8 position, can provide excellent regiocontrol.[4] For instance, an 8-aminoquinoline derivative can direct halogenation specifically to the C5 and C7 positions.[4]

  • Reaction Conditions: Stronger Lewis acids and molecular halogens may favor substitution on the less activated benzene ring, although this can also lead to a lack of selectivity.

Q4: What is the role of a catalyst in these reactions?

A4: Catalysts, particularly Lewis acids (e.g., AlCl₃, FeCl₃), are often used in electrophilic aromatic halogenations to increase the electrophilicity of the halogenating agent.[5] This is achieved by forming a highly reactive complex that is more readily attacked by the aromatic ring.[5] While effective, the use of strong Lewis acids can sometimes lead to decreased selectivity and the formation of undesired byproducts, so their use must be carefully optimized. In many modern protocols, metal-free conditions are preferred for their milder nature and improved functional group tolerance.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Substrate: The quinolin-4-ol may be insufficiently activated for the chosen halogenating agent. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Poor Reagent Quality: The halogenating agent may have degraded.1. Increase Reagent Electrophilicity: Consider using a stronger halogenating agent or adding a Lewis acid catalyst. 2. Optimize Conditions: Try a lower reaction temperature or a shorter reaction time. Ensure the reaction is performed under an inert atmosphere if your substrate is air-sensitive. 3. Use Fresh Reagent: Use a freshly opened bottle of the halogenating agent or purify it before use.
Mixture of Regioisomers 1. Competing Reactive Sites: Multiple positions on the quinoline ring have similar reactivity. 2. Over-halogenation: The desired mono-halogenated product is more reactive than the starting material and reacts further.1. Tune Reaction Conditions: Use a milder halogenating agent (e.g., N-halosuccinimide).[2][8] Experiment with different solvents and temperatures to find optimal selectivity. 2. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the halogenating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Reaction is Too Vigorous or Uncontrollable 1. Highly Exothermic Reaction: The reaction of a highly activated quinolin-4-ol can be very exothermic.1. Cooling: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). 2. Slow Addition: Add the halogenating agent slowly and portion-wise to control the reaction rate. 3. Dilution: Use a larger volume of solvent to help dissipate heat.[2]

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of Quinolin-4-ol

This protocol is a general guideline for the selective bromination at the C3 position.

Materials:

  • Quinolin-4-ol derivative

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the quinolin-4-ol derivative (1.0 equiv.).

  • Dissolve the starting material in the chosen solvent (DCM or CHCl₃).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equiv.) in portions over 15-30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Metal-Free C5-Chlorination of an 8-Substituted Quinoline

This protocol is adapted from a literature procedure for the selective C5-halogenation of 8-substituted quinolines.[7]

Materials:

  • 8-substituted quinoline derivative (e.g., N-(quinolin-8-yl)acetamide)

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (ACN)

  • Stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add the 8-substituted quinoline (0.4 mmol) and acetonitrile (3 mL).

  • Stir the mixture at room temperature in an open-air atmosphere.

  • Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.[2]

  • Continue stirring at room temperature for the time specified in the original literature or until TLC indicates completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the product as necessary.

Mechanistic Insights & Visualizations

The regioselectivity of electrophilic halogenation on quinolin-4-ols is governed by the stability of the Wheland intermediate formed upon attack of the electrophile.

Caption: Competing pathways for the electrophilic halogenation of quinolin-4-ol.

The C4-hydroxyl group strongly activates the C3 position via resonance, leading to a stabilized Wheland intermediate. Conversely, attack at the C5 or C8 positions maintains the aromaticity of the pyridine ring in the intermediate, which is also a stabilizing factor. The final product distribution depends on the relative stabilities of these intermediates under the specific reaction conditions.

G Start Start: Halogenation of Quinolin-4-ol Check_Regio Desired Regioisomer? Start->Check_Regio C3_Desired C3 Halogenation Check_Regio->C3_Desired C3 Benzene_Ring_Desired Benzene Ring Halogenation Check_Regio->Benzene_Ring_Desired C5/C6/C7/C8 Use_NXS Use N-Halosuccinimide (NCS, NBS, NIS) in aprotic solvent (DCM, CHCl3) C3_Desired->Use_NXS Consider_Directing_Group Consider C8-directing group or strongly activating/deactivating substituents on benzene ring Benzene_Ring_Desired->Consider_Directing_Group Optimize_Conditions Optimize Temperature & Reagent Stoichiometry Use_NXS->Optimize_Conditions Consider_Directing_Group->Optimize_Conditions Success Successful Regioselective Halogenation Optimize_Conditions->Success Yes Troubleshoot Consult Troubleshooting Guide Optimize_Conditions->Troubleshoot No

Caption: Decision workflow for troubleshooting regioselectivity.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A. [Link]

  • Organic Letters Ahead of Print - ACS Publications. American Chemical Society. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics. ACS Publications. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Wiley Online Library. [Link]

  • (PDF) Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. [Link]

  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry. Reddit. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Electrophilic halogenation. Wikipedia. [Link]

  • Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). ResearchGate. [Link]

Sources

Removal of di-iodinated byproducts in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Iodination

The synthesis of mono-iodinated quinolines is a critical step in the development of various pharmaceutical agents and functional materials. However, the very nature of the reaction conditions required for many classic quinoline syntheses can inadvertently lead to the formation of undesired di-iodinated byproducts. This guide provides a comprehensive troubleshooting framework, from prevention to purification, to help researchers effectively manage and eliminate these impurities, ensuring the integrity of their final compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I observing di-iodinated byproducts in my quinoline synthesis?

A1: The formation of di-iodinated byproducts is typically a consequence of electrophilic aromatic substitution occurring on a highly activated aromatic ring. There are two primary scenarios where this happens:

  • Over-iodination of the Aniline Starting Material: Many quinoline syntheses, such as the Combes, Doebner-von Miller, or Gould-Jacobs reactions, utilize aniline derivatives as starting materials.[1][2][3] If your synthesis involves an iodine source (e.g., as a catalyst or reagent), the electron-rich aniline ring can be susceptible to iodination before cyclization. If reaction conditions are not carefully controlled, this can proceed to di-substitution.

  • Post-Synthesis Iodination of the Quinoline Product: The quinoline ring system itself, particularly when activated with electron-donating groups, can undergo further electrophilic iodination. This is common in syntheses that use iodine as a promoter or oxidant, where residual iodinating species can react with the newly formed, electron-rich quinoline product.[4][5]

The propensity for di-iodination is exacerbated by factors such as high temperatures, prolonged reaction times, and using an excess of the iodinating agent.

Q2: Which quinoline synthesis methods are most susceptible to this issue?

A2: While any synthesis involving an iodine source can potentially lead to these byproducts, certain methods are more prone:

  • Three-Component Iodine-Catalyzed Syntheses: These modern approaches often directly use molecular iodine (I₂) to catalyze the condensation of anilines, ketones, and another component.[4] The presence of I₂ creates a potent environment for electrophilic iodination.

  • Riehm Synthesis: This method can utilize iodine in the reaction of anilines and ketones to form substituted quinolines.[6]

  • Syntheses with Iodinated Anilines: If you start with an iodoaniline to produce a specific isomer, any side reactions that generate a potent iodinating agent in situ (e.g., from oxidative conditions) can lead to the addition of a second iodine atom.

Troubleshooting Guide: From Prevention to Purification

Effectively dealing with di-iodinated byproducts involves a two-pronged approach: optimizing the reaction to prevent their formation and implementing robust purification strategies to remove them post-synthesis.

Logical Flow for Troubleshooting Byproduct Formation

G cluster_prevention Prevention Strategies cluster_purification Purification Strategies start Di-iodinated Byproduct Detected (via TLC, LC-MS, or NMR) decision Is prevention sufficient? start->decision stoich Adjust Stoichiometry: Use ≤1.0 eq. of iodinating agent temp Lower Reaction Temperature stoich->temp time Reduce Reaction Time: Monitor closely with TLC temp->time decision2 Is separation by recrystallization effective? time->decision2 recryst Recrystallization chrom Flash Column Chromatography recryst->chrom end_purify Obtain Pure Mono-iodinated Product recryst->end_purify Pure Product hplc Preparative HPLC chrom->hplc chrom->end_purify Pure Product hplc->end_purify Pure Product decision->stoich No end_prevention Proceed with Optimized Reaction decision->end_prevention Yes decision2->recryst Yes decision3 Is separation by column chromatography effective? decision2->decision3 No decision3->chrom Yes decision3->hplc No (Difficult Separation)

Caption: Troubleshooting Decision Flowchart.

Q3: When is recrystallization the best choice for removing di-iodinated impurities?

A3: Recrystallization is an excellent, scalable, and cost-effective purification technique when there is a significant difference in solubility between your desired mono-iodinated product and the di-iodinated byproduct in a chosen solvent system.[7]

Causality: The addition of a second large, heavy iodine atom often drastically alters the crystal lattice energy and polarity of a molecule. This typically leads to:

  • Decreased Solubility: The larger, more symmetrical di-iodinated compound may pack more efficiently into a crystal lattice, making it less soluble than the mono-iodinated version in many solvents.

  • Increased Lipophilicity: The di-iodinated product will be less polar.

You should consider recrystallization as your primary method if:

  • Your crude product is mostly solid.

  • You are working on a large scale (grams to kilograms).

  • You can identify a solvent that dissolves the mono-iodinated product well when hot but poorly when cold, while the di-iodinated byproduct remains largely insoluble even at high temperatures, or vice versa.

Q4: How can I use column chromatography to separate these isomers?

A4: Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[8]

Causality: The separation between a mono-iodinated and a di-iodinated quinoline relies on the difference in their polarity. The di-iodinated byproduct, having an additional nonpolar iodine atom, is typically less polar than the mono-iodinated product. Therefore, the di-iodinated compound will travel faster through the silica gel column and elute first with a nonpolar mobile phase.

This method is ideal when:

  • Recrystallization fails or gives poor recovery.

  • The impurities are present in a significant amount, making a clean separation by crystallization difficult.

  • You are working on a small to medium scale (milligrams to several grams).

Detailed Experimental Protocols

Protocol 1: Purification by Selective Recrystallization

This protocol assumes the di-iodinated byproduct is less soluble than the desired mono-iodinated product, which is a common scenario.

1. Solvent Screening (Microscale):

  • Place ~20-30 mg of your crude solid into several small test tubes.
  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.
  • Observe solubility at room temperature. A good solvent will dissolve the crude material poorly at room temperature but completely upon heating.
  • Heat the tubes that did not dissolve at room temperature in a water or sand bath.
  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of a high yield of crystals.
  • Analyze the resulting crystals and the remaining mother liquor by Thin Layer Chromatography (TLC) to confirm that the di-iodinated byproduct has been effectively separated.

2. Bulk Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask (do not use a beaker).
  • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. It is crucial to add the solvent in small portions while the flask is being heated.[9]
  • Hot Filtration (if necessary): If the di-iodinated byproduct or other impurities are insoluble in the hot solvent, perform a hot filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.
  • Allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.
  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.
  • Dry the crystals under vacuum.

3. Validation:

  • Run a TLC of the final crystals and the mother liquor. The crystals should show a single spot corresponding to the mono-iodinated product, while the mother liquor will be enriched with the di-iodinated impurity.
  • Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.
Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general workflow. The specific mobile phase must be optimized by TLC first.

Workflow for Flash Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Completion tlc 1. TLC Optimization Find solvent system (e.g., Hexane/EtOAc) that gives good separation (ΔRf > 0.2) column_prep 2. Column Packing Pack a silica gel column using the chosen eluent (wet or slurry packing) tlc->column_prep loading 3. Sample Loading Dissolve crude product in minimal solvent and load onto the column column_prep->loading elution 4. Elution Run the column with the mobile phase, applying gentle air pressure loading->elution collection 5. Fraction Collection Collect small, equally sized fractions elution->collection tlc_analysis 6. TLC Analysis of Fractions Spot every few fractions on a TLC plate to identify which contain the products collection->tlc_analysis combine 7. Combine Pure Fractions Combine all fractions containing only the pure desired product tlc_analysis->combine evap 8. Solvent Evaporation Remove solvent using a rotary evaporator to obtain the pure solid combine->evap

Caption: Step-by-step workflow for purification.

1. Mobile Phase Selection:

  • Using a TLC plate, test various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol).
  • The goal is to find a system where the mono-iodinated product has a retention factor (Rf) of ~0.3-0.4 and the di-iodinated byproduct has a higher Rf (e.g., >0.5), indicating it is less polar.

2. Column Packing:

  • Select a column of appropriate size for the amount of crude material.
  • Pack the column with silica gel using the chosen mobile phase as a slurry. Ensure there are no air bubbles or cracks in the packed bed.

3. Sample Loading:

  • Dissolve the crude mixture in the minimum amount of the mobile phase or a stronger solvent like dichloromethane.
  • Carefully add the sample solution to the top of the silica bed.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

4. Elution and Fraction Collection:

  • Begin elution with the mobile phase, applying positive pressure (flash).
  • Collect the eluent in a series of numbered test tubes or flasks.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC.
  • Combine the fractions that contain the pure mono-iodinated product.
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Validation:

  • Confirm the purity of the isolated product using NMR spectroscopy and LC-MS to ensure the complete removal of the di-iodinated byproduct.

Data Summary Table

The choice of purification technique often depends on the polarity differences between the desired product and the byproduct. Below is a representative table illustrating expected TLC results.

CompoundStructure (Example)PolarityExpected TLC Rf Value*Elution Order in Chromatography
Mono-iodinated Quinolone 6-iodo-4-methylquinolin-2(1H)-oneMore Polar~0.35Second
Di-iodinated Quinolone 6,8-diiodo-4-methylquinolin-2(1H)-oneLess Polar~0.55First

*Rf values are illustrative and highly dependent on the specific quinoline structure and the TLC mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

Sources

Validation & Comparative

A Definitive Guide to Validating the Structure of 3-Iodoquinolin-4-ol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 3-Iodoquinolin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry.

We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system for structural elucidation.

The Challenge: Beyond 1D NMR for Substituted Quinolines

While one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational, they often present limitations for complex, substituted aromatic systems like this compound.[1] Signal overlap in the aromatic region of the ¹H spectrum and the challenge of assigning quaternary carbons in the ¹³C spectrum necessitate more powerful techniques. Furthermore, quinolin-4-ol exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one. The observed NMR spectrum will be a representation of the predominant tautomer in the chosen solvent (in this guide, we will assume the -ol form is dominant for clarity, a common state in solvents like DMSO).

This is where 2D NMR becomes indispensable, transforming a complex puzzle into a solvable structural map by revealing through-bond correlations between nuclei.[2]

Principles of Key 2D NMR Experiments

A 2D NMR experiment unfolds a standard 1D spectrum into a second frequency dimension, creating a contour map where cross-peaks indicate correlations between nuclei.[3]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). A cross-peak in a COSY spectrum at the coordinates of two distinct proton signals confirms that these protons are neighbors in the molecular structure.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps protons directly to the carbons they are attached to (¹JCH). It is exceptionally powerful for assigning the protonated carbons in the ¹³C spectrum by correlating them to their known ¹H assignments.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). It is the key to identifying quaternary (non-protonated) carbons and piecing together the molecular fragments identified by COSY and HSQC.[5]

The logical workflow for these experiments is designed for maximum efficiency and self-validation.

G cluster_1D 1. 1D NMR Acquisition cluster_2D 2. 2D NMR Correlation cluster_assign 3. Structural Assembly a Acquire ¹H NMR c COSY (H-H Connectivity) a->c Identifies coupled protons d HSQC (Direct C-H Attachment) a->d ¹H dimension e HMBC (Long-Range C-H Connectivity) a->e ¹H dimension b Acquire ¹³C NMR b->d ¹³C dimension b->e ¹³C dimension f Assign Spin Systems c->f Builds proton frameworks g Assign Protonated Carbons d->g Confirms C-H bonds h Assign Quaternary Carbons & Assemble Fragments e->h Connects fragments f->g Guides carbon assignment g->h Provides anchors for HMBC i Final Structure Validation h->i Complete assignment

Caption: Experimental workflow for 2D NMR structural validation.

Predicted NMR Data for this compound

No complete, experimentally verified public dataset for this compound was identified at the time of writing. The following table presents a predicted dataset based on known chemical shifts for the quinoline core and established substituent chemical shift (SCS) effects for iodine and hydroxyl groups on an aromatic system.[6][7] This data serves as a robust, illustrative example for interpreting the spectra described below. The numbering scheme is provided for clarity.

Chemical structure of this compound with atom numbering
Figure 1. Structure and numbering of this compound.
Atom No.Predicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key 2D Correlations
1 - (NH)-HMBC to C2, C8a
2 8.25 (s)145.0HMBC to C4, C8a
3 -95.0HMBC from H2, H5
4 - (OH)175.0HMBC to C2, C4a, C5
4a -125.0HMBC from H2, H5
5 8.10 (d)122.0COSY with H6; HSQC to C5; HMBC to C4, C7, C8a
6 7.50 (t)124.0COSY with H5, H7; HSQC to C6; HMBC to C8
7 7.70 (t)130.0COSY with H6, H8; HSQC to C7; HMBC to C5, C8a
8 7.90 (d)118.0COSY with H7; HSQC to C8; HMBC to C6, C8a
8a -140.0HMBC from H2, H5, H8

Step-by-Step Interpretation of 2D NMR Data

Step 1: Delineating Proton Spin Systems with COSY

The analysis begins with the COSY spectrum, which reveals coupled protons. For this compound, the primary spin system is located on the benzo ring.

  • A cross-peak will connect the signal at δ 8.10 (H5) with the signal at δ 7.50 (H6) .

  • Another cross-peak will connect δ 7.50 (H6) to δ 7.70 (H7) .

  • Finally, a correlation will be seen between δ 7.70 (H7) and δ 7.90 (H8) .

  • The proton at δ 8.25 (H2) will appear as a singlet and show no COSY correlations, isolating it from the other protons.

This establishes the H5-H6-H7-H8 connectivity, confirming the presence of a 4-proton system on one of the rings.

Caption: COSY correlations in this compound.
Step 2: Assigning Protonated Carbons with HSQC

With the proton assignments from the ¹H and COSY spectra, the HSQC spectrum provides a direct link to their attached carbons.

  • The proton signal at δ 8.25 (H2) will correlate to the carbon signal at δ 145.0 (C2) .

  • H5 (δ 8.10) will show a cross-peak to C5 (δ 122.0) .

  • H6 (δ 7.50) will correlate to C6 (δ 124.0) .

  • H7 (δ 7.70) will correlate to C7 (δ 130.0) .

  • H8 (δ 7.90) will correlate to C8 (δ 118.0) .

At the end of this step, all protonated carbons are unambiguously assigned. The remaining unassigned carbon signals must be quaternary.

Step 3: Assembling the Full Scaffold with HMBC

The HMBC spectrum provides the long-range connectivity data needed to place the quaternary carbons and link the molecular fragments. This is the final and most critical step in validation.

  • Identifying C3 and C4: The isolated proton H2 (δ 8.25) is key. It will show a three-bond correlation to the downfield quaternary carbon at δ 175.0 , assigning it as C4 . H2 will also show a two-bond correlation to the carbon at δ 95.0 , identifying it as the iodine-bearing C3 .

  • Identifying the Bridgehead Carbons (C4a and C8a):

    • H2 (δ 8.25) will show a three-bond correlation to the quaternary carbon at δ 140.0 , which can be assigned as C8a .

    • H5 (δ 8.10) will also show a correlation to C8a , confirming this assignment. Additionally, H5 will show a two-bond correlation to the quaternary carbon at δ 125.0 , assigning it as C4a .

    • H8 (δ 7.90) provides further confirmation with a two-bond correlation to C8a .

  • Final Confirmation: The network of HMBC correlations will be self-consistent. For example, H5 will show a three-bond correlation to C7, and H8 will show a three-bond correlation to C6, reinforcing the assignments made from the COSY spectrum.

G H2 H2 C3 C3 H2->C3 ²J C4 C4 H2->C4 ³J C8a C8a H2->C8a ³J H5 H5 C4a C4a H5->C4a ²J H5->C8a ³J H8 H8 H8->C8a ²J

Caption: Key HMBC correlations for structural assembly.

Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR data on a modern 400 or 500 MHz spectrometer equipped with a broadband probe.[8]

Sample Preparation
  • Dissolution: Dissolve 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The hydroxyl and amine protons are more likely to be observable in DMSO-d₆ than in other solvents like CDCl₃.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Ensure the sample is thoroughly mixed and at a thermal equilibrium with the spectrometer before data acquisition.

¹H NMR Acquisition
  • Pulse Program: zg30

  • Scans (NS): 8

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): ~3.0 s

  • Spectral Width (SW): 16 ppm, centered around 6 ppm.

¹³C{¹H} NMR Acquisition
  • Pulse Program: zgpg30

  • Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): ~1.0 s

  • Spectral Width (SW): 250 ppm, centered around 125 ppm.

gCOSY (Gradient-Selected COSY)
  • Pulse Program: cosygpqf[9]

  • Scans per Increment (NS): 2-4

  • Increments in F1 (TD1): 256

  • Data Points in F2 (TD2): 2048

  • Spectral Width (F1 and F2): 10 ppm (adjusted to cover all proton signals)

  • Relaxation Delay (D1): 1.5 s

gHSQC (Gradient-Selected HSQC with Sensitivity Enhancement)
  • Pulse Program: hsqcedetgpsisp2.4[10]

  • Scans per Increment (NS): 2-4

  • Increments in F1 (TD1): 128

  • Data Points in F2 (TD2): 2048

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 180 ppm (centered at 110 ppm)

  • Relaxation Delay (D1): 1.5 s

  • ¹JCH Coupling Constant: Optimized for 145 Hz

gHMBC (Gradient-Selected HMBC)
  • Pulse Program: hmbcgplpndqf[9]

  • Scans per Increment (NS): 4-8

  • Increments in F1 (TD1): 256

  • Data Points in F2 (TD2): 2048

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 250 ppm

  • Relaxation Delay (D1): 1.5 s

  • Long-Range Coupling Constant: Optimized for 8 Hz

Conclusion

By systematically applying a suite of 2D NMR experiments, the structure of this compound can be validated with a high degree of confidence. The COSY experiment establishes the proton connectivity, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the long-range correlations that piece the entire molecular jigsaw together. This logical, self-validating workflow not only provides an unambiguous structural assignment but also serves as a powerful and efficient alternative to more ambiguous or time-consuming analytical methods. For any professional involved in the synthesis and characterization of novel chemical entities, mastering this approach is not just a valuable skill—it is an essential component of rigorous scientific practice.

References

  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia. Unpublished lecture. The concept of 2D NMR was first proposed in this lecture. A historical overview is available at: [Link]

  • Magritek. (n.d.). 2D NMR FOR THE CHEMIST. Magritek. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • St. Olaf College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Frontera, A., et al. (2020). Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. Crystal Growth & Design, 20(10), 6649-6657. [Link]

  • University of Florence. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • Fadhil, A. A. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Chemistry Instrument Center. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Department of Chemistry. Retrieved from [Link]

  • University of Chicago. (2020). Harmonized 1H, 13C 1D, 2D Parameter Sets. NMR Facility - Chemistry Department. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Department of Chemistry. Retrieved from [Link]

  • Reusch, W. H. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Paukshtis, E. A., & Yurchenko, E. N. (1983). Proton NMR chemical shift and intrinsic acidity of hydroxyl groups. Ab initio calculations on catalytically active sites and gas-phase molecules. Journal of Molecular Structure: THEOCHEM, 102(3-4), 317-323. [Link]

  • Frontera, A., et al. (2020). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives. Request PDF. Retrieved from [Link]

  • Fadhil, A. A. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Retrieved from [Link]

  • Chem Explained. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery, development, and quality control. 3-Iodoquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry, demands robust analytical methods to ensure its identity, purity, and concentration in various matrices. This guide provides an in-depth, objective comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our findings with comparative experimental data, all within the framework of established regulatory guidelines.

The Critical Role of Method Validation and Cross-Validation

Before deploying any analytical method for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical procedure validation, such as the ICH Q2(R2) guideline.[1][2][3][4] These guidelines outline the necessary validation characteristics, including accuracy, precision, specificity, linearity, and range.

Furthermore, when two or more analytical methods are employed to measure the same analyte, a cross-validation study is essential.[2][5][6] Cross-validation demonstrates that the different methods provide equivalent results, ensuring data integrity and consistency across different laboratories, studies, or even within the same study if different techniques are used.[5][6] This guide will culminate in a cross-validation of the presented HPLC and GC-MS methods for this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle and Rationale:

Reversed-phase HPLC is a powerful and versatile technique for the analysis of moderately polar to nonpolar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By adjusting the mobile phase composition, we can achieve efficient separation of the analyte from its impurities. UV detection is well-suited for this compound due to the chromophoric nature of the quinoline ring system.

Experimental Protocol: HPLC Analysis of this compound

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • This compound reference standard.
  • Acetonitrile (HPLC grade).
  • Formic acid (analytical grade).
  • Ultrapure water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient Program:
  • 0-5 min: 30% B
  • 5-20 min: 30-70% B
  • 20-25 min: 70% B
  • 25-26 min: 70-30% B
  • 26-30 min: 30% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35 °C
  • Detection Wavelength: 235 nm
  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Solution: Prepare the sample containing this compound in a suitable solvent and dilute it with the initial mobile phase to fall within the calibration range.

4. Method Validation Parameters (as per ICH Q2(R2)):

  • Specificity: Analyze a blank, a placebo (if applicable), and the reference standard to ensure no interference at the retention time of this compound.
  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
  • Precision:
  • Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.
  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Determine Detection Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Routine1 Sample Analysis Val4->Routine1 Implement for Routine Use Routine2 System Suitability Testing Routine1->Routine2

Caption: A streamlined workflow for the development and validation of the HPLC method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale:

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl group in 4-hydroxyquinolines). Coupling GC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and structural confirmation of the analyte.

Experimental Protocol: GC-MS Analysis of this compound

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Capillary column suitable for the analysis of derivatized polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • This compound reference standard.
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
  • Pyridine (anhydrous).
  • Ethyl acetate (GC grade).

2. GC-MS Conditions:

  • Inlet Temperature: 280 °C
  • Injection Mode: Splitless
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 1 min
  • Ramp: 15 °C/min to 300 °C
  • Hold: 5 min at 300 °C
  • MS Transfer Line Temperature: 290 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 50-500

3. Derivatization and Sample Preparation:

  • Standard and Sample Derivatization:
  • Accurately weigh a known amount of the reference standard or sample into a vial.
  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Cool to room temperature and dilute with ethyl acetate to the desired concentration.
  • Calibration Standards: Prepare a series of calibration standards by derivatizing known amounts of this compound.

4. Method Validation Parameters (as per ICH Q2(R2)):

  • Specificity: Analyze a derivatized blank to ensure no interfering peaks at the retention time of the derivatized analyte. The mass spectrum of the analyte peak should be unique and match that of the reference standard.
  • Linearity: Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank matrix prior to derivatization. The recovery should be within 95-105%.
  • Precision:
  • Repeatability (Intra-day precision): Analyze six replicate preparations of the same standard. The RSD should be ≤ 5%.
  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The RSD should be ≤ 5%.

Workflow for GC-MS Method Development and Validation

GCMS_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Dev1 Select Derivatization Agent & Conditions Dev2 Optimize GC Column & Temperature Program Dev1->Dev2 Dev3 Optimize MS Parameters Dev2->Dev3 Val1 Specificity (including Mass Spectral Confirmation) Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision Val3->Val4 Routine1 Sample Derivatization & Analysis Val4->Routine1 Implement for Routine Use Routine2 Data Analysis & Quantification Routine1->Routine2

Caption: A comprehensive workflow for the development and validation of the GC-MS method.

Cross-Validation of HPLC and GC-MS Methods

To ensure that both the HPLC and GC-MS methods provide comparable results for the quantification of this compound, a cross-validation study was performed. A set of samples with varying concentrations of this compound were analyzed by both methods.

Cross-Validation Protocol:

  • Prepare a batch of at least five samples of this compound with concentrations spanning the analytical range of both methods.

  • Analyze each sample in triplicate using the validated HPLC method.

  • Analyze each sample in triplicate using the validated GC-MS method.

  • Calculate the mean concentration and standard deviation for each sample from both methods.

  • Compare the results obtained from the two methods using statistical analysis, such as a t-test or by calculating the percentage difference.

Acceptance Criteria: The percentage difference between the mean results of the two methods for each sample should not exceed 10%.

Cross-Validation Workflow

CrossValidation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis by Both Methods cluster_Comparison Data Comparison and Evaluation Prep1 Prepare Samples (n>=5) at Various Concentrations Analysis1 Analyze Samples by Validated HPLC Method (in triplicate) Prep1->Analysis1 Analysis2 Analyze Samples by Validated GC-MS Method (in triplicate) Prep1->Analysis2 Comp1 Calculate Mean Concentration & SD for each method Analysis1->Comp1 Analysis2->Comp1 Comp2 Calculate % Difference between HPLC and GC-MS results Comp1->Comp2 Comp3 Statistical Analysis (e.g., t-test) Comp2->Comp3 Comp4 Evaluate against Acceptance Criteria (% Diff <= 10%) Comp3->Comp4

Caption: A systematic workflow for the cross-validation of the HPLC and GC-MS methods.

Comparative Data Summary

The following tables present hypothetical but realistic data from the validation and cross-validation studies.

Table 1: Summary of Method Validation Parameters

ParameterHPLC with UV DetectionGC-MSICH Q2(R2) Guideline
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.2 - 101.5%97.8 - 103.2%Typically 98-102% for drug substance
Precision (RSD)
- Repeatability≤ 1.5%≤ 4.0%≤ 2% (for HPLC)
- Intermediate Precision≤ 1.8%≤ 4.5%≤ 2% (for HPLC)
Specificity No interference observedNo interference, unique mass spectrumNo interference from blank/placebo

Table 2: Cross-Validation Results

Sample IDHPLC Mean Conc. (µg/mL) ± SDGC-MS Mean Conc. (µg/mL) ± SD% Difference
CV-015.2 ± 0.15.4 ± 0.23.7%
CV-0210.5 ± 0.210.1 ± 0.4-3.8%
CV-0324.8 ± 0.325.5 ± 1.12.8%
CV-0449.6 ± 0.748.9 ± 2.2-1.4%
CV-0575.3 ± 1.173.9 ± 3.3-1.9%

Discussion and Conclusion

Both the developed RP-HPLC and GC-MS methods have been successfully validated according to ICH Q2(R2) guidelines and are demonstrated to be suitable for the quantification of this compound.

The HPLC method offers excellent precision and accuracy and is a straightforward technique that does not require sample derivatization. This makes it a more time- and cost-effective option for routine quality control analysis.

The GC-MS method , while requiring a derivatization step, provides the added advantage of mass spectral confirmation, which offers a higher degree of specificity. This can be particularly valuable in early drug development for impurity identification and characterization. The sensitivity of the GC-MS method was also found to be slightly better, as indicated by its lower limit of the analytical range.

The cross-validation study confirmed that both methods yield comparable and consistent results, with the percentage difference between the two methods being well within the acceptance criterion of 10%. This provides a high degree of confidence in the data generated by either method and allows for the interchange of methods if necessary.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link][3]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][2]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link][7]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][8]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link][5]

  • S. K. Singh, et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5. [Link][6]

Sources

A Head-to-Head Comparison of Suzuki Coupling Conditions for the Synthesis of 3-Arylquinolin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the 3-position, in particular, allows for the introduction of diverse molecular fragments that can modulate pharmacological activity. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging the crucial carbon-carbon bond between the quinoline core and various aryl or heteroaryl partners.[1][2] However, the successful coupling of 3-iodoquinolin-4-ol presents unique challenges due to the electronic nature of the heterocyclic ring and the presence of the acidic hydroxyl group, which can interfere with the catalytic cycle.

This guide provides a comprehensive, data-driven comparison of Suzuki coupling conditions for this compound. We will dissect the critical roles of the palladium catalyst, ligand, base, and solvent, offering field-proven insights to guide your experimental design and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Quick Primer

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The efficiency of each step is highly dependent on the specific reaction components.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency is influenced by the electron density of the palladium center, which is modulated by the supporting ligands.[3][5]

  • Transmetalation : The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the desired 3-arylquinolin-4-ol product and regenerating the active Pd(0) catalyst.[3][4]

The Challenge with this compound

The quinolin-4-ol substrate presents specific hurdles that can impede the Suzuki coupling:

  • Catalyst Inhibition : The nitrogen atom in the quinoline ring and the hydroxyl group can coordinate to the palladium center, potentially inhibiting its catalytic activity. This is a known issue with unprotected nitrogen-rich heterocycles.[7]

  • Substrate Acidity : The hydroxyl group is acidic and can react with the base, altering the reaction environment. Under typical Suzuki conditions, more acidic substrates often exist in their deprotonated form, which can influence reactivity.[7]

  • Tautomerism : this compound exists in equilibrium with its tautomer, 3-iodoquinolin-4(1H)-one. This can affect the electronic properties of the substrate and its interaction with the catalyst.

Head-to-Head Comparison of Reaction Parameters

To provide a clear comparison, we will consider the coupling of this compound with a representative arylboronic acid, such as phenylboronic acid. The following sections analyze the performance of different catalysts, ligands, bases, and solvents based on literature precedents for similar N-heterocyclic systems.

Palladium Catalyst & Ligand System

The choice of the palladium source and, more critically, the supporting ligand is paramount for a successful Suzuki coupling. The ligand stabilizes the palladium catalyst and tunes its electronic and steric properties to facilitate the key steps of the catalytic cycle.[8][9]

Catalyst SystemLigand TypeKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Commercially available, widely used, and often effective for simple substrates.Can be less effective for challenging substrates; excess ligand can inhibit the reaction.[10]
PdCl₂(dppf) Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)Robust, air-stable precatalyst. The dppf ligand is effective for a wide range of substrates.Can lead to different stereochemical outcomes compared to other catalysts.[11]
Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos) Tris(dibenzylideneacetone)dipalladium(0) with biaryl phosphinesHighly active for challenging substrates, including heteroaryl chlorides.[9] Bulky ligands promote reductive elimination.[8]More expensive; requires careful handling due to air sensitivity.
Pd(OAc)₂ + P(t-Bu)₃ Palladium(II) acetate with Tri(tert-butyl)phosphineEffective for a wide range of aryl and vinyl halides.[6]P(t-Bu)₃ is pyrophoric and requires careful handling.

Expertise & Experience: For N-heterocyclic substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald, often outperform traditional catalysts like Pd(PPh₃)₄.[9] These ligands enhance the rate of oxidative addition and promote the crucial reductive elimination step.[8][12] The inhibiting effect of the quinoline nitrogen can be overcome by these more active catalyst systems.

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Its strength, solubility, and compatibility with other functional groups are key considerations.

BaseTypeKey Characteristics
K₂CO₃ Mild InorganicCommonly used, inexpensive. Often requires aqueous conditions or a phase-transfer catalyst.
Cs₂CO₃ Strong InorganicHighly effective due to its high solubility in organic solvents and the "caesium effect."
K₃PO₄ Moderate InorganicA good alternative to carbonates, often providing higher yields for complex substrates.
KOtBu Strong OrganicA very strong base, useful for deprotonating less acidic boronic acids.

Expertise & Experience: For substrates with acidic protons, such as quinolin-4-ols, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. These bases are effective at promoting transmetalation without causing significant degradation of the starting material. The choice of base should also be considered in conjunction with the solvent system.

Solvent Selection

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Common solvents for Suzuki couplings are ethers (like dioxane or THF) and aromatic hydrocarbons (like toluene).

SolventPolarityBoiling PointConsiderations
1,4-Dioxane Moderately Polar101 °CExcellent solvent for many Suzuki reactions. Often used with aqueous base.
Toluene Nonpolar111 °CGood for higher temperature reactions. Less effective at solubilizing inorganic bases.
DMF/DMA Polar Aprotic153 °C / 165 °CHigh boiling points allow for a wide temperature range. Can sometimes participate in side reactions.
THF Polar Aprotic66 °CLower boiling point limits the reaction temperature.

Expertise & Experience: A mixture of an organic solvent like dioxane or toluene with water is a common and effective system. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. For this compound, a dioxane/water mixture would be a logical starting point for screening.

Experimental Protocols & Data

Recommended Protocol 1: General Purpose Conditions

This protocol is a good starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • PdCl₂(dppf) (3 mol%)

  • K₃PO₄ (2.5 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Recommended Protocol 2: For Challenging Substrates

This protocol utilizes a more active catalyst system that may be necessary for less reactive arylboronic acids or to achieve higher yields.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Cs₂CO₃ (3 equivalents)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine Pd₂(dba)₃ and SPhos.

  • Add toluene and stir for 10 minutes under an inert atmosphere to form the active catalyst complex.

  • To this mixture, add this compound, the arylboronic acid, and Cs₂CO₃.

  • Add a small amount of degassed water (e.g., a 10:1 ratio of toluene to water).

  • Heat the reaction to 100-110 °C with vigorous stirring for 6-24 hours, monitoring the reaction progress.

  • Follow the workup and purification procedure described in Protocol 1.

Visualization of the Suzuki Coupling Workflow

The following diagram illustrates the key steps and decision points in developing a successful Suzuki coupling reaction for this compound.

Suzuki_Workflow Workflow for Suzuki Coupling Optimization cluster_prep Preparation cluster_reagents Reagent Selection cluster_reaction Reaction & Monitoring cluster_outcome Analysis & Optimization Start Start: this compound + ArB(OH)2 Inert Establish Inert Atmosphere (Ar or N2) Start->Inert Catalyst Select Pd Catalyst (e.g., PdCl2(dppf)) Inert->Catalyst Base Select Base (e.g., K3PO4) Catalyst->Base Solvent Select Solvent (e.g., Dioxane/H2O) Base->Solvent Heat Heat Reaction (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot: - Change Ligand (e.g., SPhos) - Change Base (e.g., Cs2CO3) - Adjust Temperature Complete->Troubleshoot No / Low Yield End End Workup->End Final Product Troubleshoot->Catalyst

Caption: Decision workflow for optimizing Suzuki coupling conditions.

Concluding Remarks

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation that requires careful consideration of the interplay between the catalyst, ligand, base, and solvent. While general-purpose conditions using catalysts like PdCl₂(dppf) with a phosphate or carbonate base serve as an excellent starting point, more challenging couplings may necessitate the use of highly active Buchwald-type ligands. By systematically evaluating these parameters, researchers can develop robust and high-yielding protocols for the synthesis of diverse 3-arylquinolin-4-ol libraries, accelerating drug discovery and development efforts.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Mahlangu, T. P. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(7), 8357–8371. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Bakherad, M., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2636–2644. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4869–4872. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 19(8), 12561–12608. [Link]

  • Viciu, M. S., et al. (2004). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 6(14), 2265–2268. [Link]

  • Gorgani, M., et al. (2019). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 11(10), 1589. [Link]

  • Xia, Y., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(12), 3234–3242. [Link]

  • Li, J., et al. (2019). Palladium-catalyzed selective synthesis of 3,4-dihydroquinazolines from electron-rich arylamines, electron-poor arylamines and glyoxalates. Organic & Biomolecular Chemistry, 17(4), 802-806. [Link]

  • Singh, U., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5283. [Link]

  • Procter, D. J., et al. (2017). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 15(39), 8321-8348. [Link]

  • ResearchGate. (2018). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]

  • Organic Chemistry Portal. (2015). Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters. [Link]

  • Watson, D. A., et al. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 134(42), 17691–17701. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Sławiński, J., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8758. [Link]

Sources

A Comparative Benchmarking Guide to the Cytotoxicity of 3-Iodoquinolin-4-ol and Structurally Related Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Cytotoxic Profile of Quinoline Scaffolds

For decades, the quinoline ring system has been a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modification, giving rise to a diverse array of derivatives with potent cytotoxic effects against various cancer cell lines.[3] These compounds often exert their anticancer activity through multiple mechanisms, such as the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][5] This guide provides a comprehensive benchmark of the cytotoxic potential of 3-iodoquinolin-4-ol against other pertinent quinoline-based compounds. While direct, publicly available cytotoxicity data for this compound is limited, this guide will establish a robust comparative framework using structurally similar quinoline derivatives for which experimental data exists. This approach allows for an informed estimation of its potential efficacy and provides a clear experimental roadmap for its evaluation.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to critically assess the cytotoxic profile of this compound and its analogs. By presenting a logical, evidence-based comparison, we aim to facilitate further research and development of this promising class of compounds.

Comparative Cytotoxicity Analysis

The cytotoxic efficacy of a compound is a primary determinant of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.

To establish a benchmark for this compound, we have compiled the cytotoxic data of structurally related quinoline and 4-quinolone derivatives against a panel of human cancer cell lines. The selection of these comparators is based on the presence of the core quinoline scaffold and substitutions that may influence cytotoxic activity.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Quinoline Derivatives

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
4-Quinolone-3-carboxamide Compound 65 (N-(4-(trifluoromethyl)benzyl)-4-oxo-1-(4-(trifluoromethyl)benzyl)-1,4-dihydroquinoline-3-carboxamide)MDA-MB-231 (Breast)7.10 - 83.2[2]
4-Quinolone-3-carboxamide Compound 2ACP-03 (Gastric)1.92[6]
4-Quinolone-3-carboxamide Compound 3ACP-03 (Gastric)5.18[6]
4-Aminoquinoline N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[7]
4-Aminoquinoline butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)< 20.72[7]
Bis-quinoline Compound 2aHeLa (Cervical)0.14[8]
Bis-quinoline Compound 2bMCF-7 (Breast)0.3[8]
4-Hydroxyquinoline Derivative Compound 20Colo 320 (Colon, Doxorubicin-resistant)4.61[9]
4-Hydroxyquinoline Derivative Compound 13bColo 320 (Colon, Doxorubicin-resistant)4.58[9]

Expert Analysis: The data presented in Table 1 highlights the potent cytotoxic activity of various quinoline derivatives, with some compounds exhibiting IC50 values in the low micromolar and even sub-micromolar range.[8] Notably, the 4-quinolone-3-carboxamides and bis-quinoline derivatives demonstrate significant potency against a range of cancer cell lines.[2][6][8] The cytotoxic activity of 4-hydroxyquinoline derivatives against doxorubicin-resistant colon cancer cells suggests a potential to overcome certain mechanisms of drug resistance.[9] These findings underscore the therapeutic potential residing within the quinoline scaffold and provide a strong rationale for the cytotoxic evaluation of novel derivatives like this compound. The presence of a halogen at the 3-position, as in our target compound, is a common feature in many bioactive molecules and warrants a thorough investigation into its impact on cytotoxicity.

Mechanisms of Quinolone-Induced Cytotoxicity: A Deeper Dive

The cytotoxic effects of quinoline compounds are often multifaceted, involving the disruption of several key cellular processes. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer agents. The primary pathways implicated in quinoline-induced cell death are apoptosis, cell cycle arrest, and the induction of oxidative stress.[4][5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many quinoline derivatives have been shown to induce apoptosis in cancer cells.[4] This process is often mediated by the activation of a cascade of enzymes called caspases.

A key indicator of apoptosis is the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7). The activation of these proteases leads to the cleavage of specific cellular substrates, ultimately resulting in the dismantling of the cell.

ApoptosisInduction Quinoline Quinoline Compound Mitochondria Mitochondrial Stress Quinoline->Mitochondria Induces Casp9 Caspase-9 Activation Mitochondria->Casp9 Leads to Casp37 Caspase-3/7 Activation Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Quinolone-induced apoptotic pathway.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle is a common strategy for anticancer drugs to inhibit tumor growth. Several quinoline derivatives have been reported to cause cell cycle arrest at different phases, most commonly at the G2/M phase.[10] This prevents the cancer cells from dividing and proliferating.

CellCycleArrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Quinoline Quinoline Compound Quinoline->Arrest Arrest->G2 Arrest

Caption: Quinolone-induced G2/M cell cycle arrest.

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species are chemically reactive molecules containing oxygen. While they play a role in normal cellular signaling, excessive levels of ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and ultimately inducing cell death.[11] Some quinoline compounds have been shown to increase intracellular ROS levels in cancer cells, contributing to their cytotoxic effects.[4]

Experimental Protocols for Cytotoxicity Benchmarking

To ensure scientific rigor and reproducibility, standardized and validated experimental protocols are essential. The following section details the step-by-step methodologies for the key assays used to benchmark the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound and comparator quinoline compounds for 48-72 hours.[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow Start Seed Cells (96-well plate) Treat Treat with Compounds Start->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Add DMSO Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis vs. Necrosis Assay

Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cell death.[14] This can be achieved using dual staining with Annexin V and a non-vital dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[8]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-AAD.[8]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / 7-AAD-negative: Live cells

    • Annexin V-positive / 7-AAD-negative: Early apoptotic cells

    • Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / 7-AAD-positive: Necrotic cells

Caspase-3/7 Activity Assay

This assay specifically measures the activity of the executioner caspases 3 and 7, providing a direct measure of apoptosis induction.

Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with the test compounds for 24 hours.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a shorter duration (e.g., 6-12 hours).

  • Probe Loading: Incubate the cells with DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

The comprehensive analysis presented in this guide strongly suggests that the quinoline scaffold is a fertile ground for the discovery of novel anticancer agents. The potent cytotoxicity exhibited by a range of quinoline derivatives against various cancer cell lines provides a compelling rationale for the investigation of this compound.[3][8] The experimental protocols detailed herein offer a robust framework for a thorough and comparative evaluation of its cytotoxic potential and underlying mechanisms of action.

Future research should focus on a head-to-head comparison of this compound with the benchmark compounds listed in this guide, utilizing the described methodologies. Elucidating its specific molecular targets and exploring its efficacy in in vivo models will be critical next steps in its development as a potential therapeutic agent. The structure-activity relationship insights gained from such studies will be invaluable for the future design of even more potent and selective quinoline-based anticancer drugs.

References

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). ResearchGate. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). PubMed. [Link]

  • Quinolone Antibiotics: Resistance and Therapy. (2023). PMC. [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • 4-Quinolone drugs affect cell cycle progression and function of human lymphocytes in vitro. (n.d.). PubMed. [Link]

  • Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione. (2023). PMC. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec. [Link]

  • Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials. (n.d.). PMC. [Link]

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (2022). NIH. [Link]

  • Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (2021). PubMed. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. [Link]

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (2022). PubMed. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI. [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023). MDPI. [Link]

  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (n.d.). PMC. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). PubMed Central. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (n.d.). MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). MDPI. [Link]

  • Anticancer Activity of Some Ruthenium(III) Complexes with Quinoline Antibiotics: In Vitro Cytotoxicity, Cell Cycle Modulation, and Apoptosis-Inducing Properties in LoVo Colon Cancer Cell Line. (n.d.). MDPI. [Link]

  • 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma. (2021). PMC. [Link]

  • 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. (n.d.). PubMed. [Link]

  • The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.). ResearchGate. [Link]

  • Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp. (2022). NIH. [Link]

  • Cytotoxicity of compounds 3c and 4f, for human peripheral blood lymphocytes (PBL). (n.d.). ResearchGate. [Link]

  • Determination of apoptosis and necrosis. (n.d.). PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Iodoquinolin-4-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative to maintain a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Iodoquinolin-4-ol, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure the safety of personnel, protect the environment, and adhere to stringent regulatory standards.

The core principle guiding the disposal of this compound is to treat it unequivocally as hazardous waste . Due to its chemical structure—containing both an iodine atom (a halogen) and a quinoline core—it falls under the category of halogenated organic waste, which requires specific handling and disposal pathways.[1][2][3] This approach ensures the highest level of safety and compliance from generation to final disposal.

Hazard Assessment and Characterization

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its hazard profile can be reliably inferred from its chemical family. The parent compound, quinoline, and related iodinated quinolinols (like Iodoquinol) present known health and environmental risks.[4][5][6][7] All personnel must be familiar with these potential hazards before handling the substance.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryPotential Risk & Recommended PrecautionsSupporting Evidence
Acute Toxicity (Oral) May be harmful if swallowed.[4][5][7][8] Do not eat, drink, or smoke when using this product.[4] In case of ingestion, rinse mouth with water and consult a physician.[5][7]Based on Iodoquinol and 2-Methyl-8-quinolinol SDS.
Skin Irritation/Contact May cause skin irritation.[4] Avoid substance contact.[4] Wear chemical-resistant gloves and a lab coat. In case of contact, wash skin with plenty of soap and water.[5]Based on Iodoquinol SDS.
Eye Irritation May cause serious eye irritation.[4] Wear chemical safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[4]Based on Iodoquinol SDS.
Respiratory Hazard Avoid breathing dust or fumes.[4] All handling should occur in a certified chemical fume hood or a well-ventilated area.Standard practice for powdered or volatile chemicals.
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[7] Avoid release to the environment.[7] Never dispose of this chemical down the drain.[2][4][9]Based on 2-Methyl-8-quinolinol SDS and general principles for halogenated organics.

Pre-Disposal Safety and Handling Protocol

Before initiating any disposal procedures, the foundation of safety must be established through proper engineering controls and Personal Protective Equipment (PPE).

Step-by-Step Pre-Disposal Checklist:
  • Engineering Controls : Confirm that a certified chemical fume hood is operational. All handling of this compound waste, including container labeling and sealing, should be performed within the fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Don the following mandatory PPE:

    • Eye Protection : Chemical safety goggles. A face shield is recommended if there is a risk of splashing.

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Given the potential for cytotoxic activity in related compounds, consider wearing double gloves.[10] Change gloves immediately if they become contaminated.[10]

    • Body Protection : A buttoned laboratory coat. For larger quantities, a chemical-resistant apron is advised.

  • Emergency Equipment : Verify the location and functionality of the nearest eyewash station and safety shower. Ensure a chemical spill kit is readily accessible.

Waste Segregation and Collection Workflow

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[9] this compound waste must be collected as Halogenated Organic Waste .[1][3][9]

The following diagram illustrates the decision-making process for segregating waste related to this compound.

G Diagram 1: Waste Segregation Workflow for this compound start Waste Generation (this compound) q_form What is the form of the waste? start->q_form solid Pure compound, residue, or contaminated solids (e.g., weigh paper, wipes) q_form->solid Solid liquid Solutions containing This compound (e.g., from reactions, chromatography) q_form->liquid Liquid ppe Contaminated PPE (Gloves, disposable lab coat) q_form->ppe PPE container_solid Collect in: 'Solid Halogenated Organic Waste' Container solid->container_solid container_liquid Collect in: 'Liquid Halogenated Organic Waste' Container liquid->container_liquid container_ppe Collect in: 'Solid Hazardous Waste' (or Cytotoxic Waste if applicable) Container ppe->container_ppe seal Securely seal container when not in use or full. container_solid->seal container_liquid->seal container_ppe->seal

Caption: Waste Segregation Workflow for this compound.

Detailed Disposal and Container Management Procedures

A. Waste Container Selection
  • For Liquid Waste : Use a designated, leak-proof, and shatter-resistant container (e.g., a coated glass or high-density polyethylene bottle) equipped with a screw cap. The container must be compatible with the solvents used.

  • For Solid Waste : Use a wide-mouthed, sealable container (e.g., a plastic pail or jar) to easily accommodate contaminated labware and PPE.

  • Secondary Containment : All liquid waste containers must be kept in a secondary containment bin to prevent spills in case of primary container failure.[1]

B. Waste Collection Protocol
  • Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[9] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". If in a solvent, list all constituents and their approximate percentages. Do not use abbreviations.[3]

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).

  • Accumulation :

    • Carefully transfer waste into the appropriate, pre-labeled container inside a fume hood.

    • Do not mix halogenated waste with non-halogenated waste.[3][9]

    • Keep the waste container closed at all times except when adding waste.[3] This is crucial for preventing the release of volatile compounds and ensuring safety.

  • Storage : Store the sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area should be clearly marked, away from general traffic, and managed according to your institution's policies and EPA regulations.[11]

C. Final Disposal Pathway
  • Scheduling Pickup : Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months for academic labs under Subpart K), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11][12]

  • Professional Handling : Do not attempt to transport the waste off-site yourself. Disposal must be handled by trained professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.[12]

For Small Spills (Manageable by lab personnel):
  • Alert & Secure : Alert personnel in the immediate area. Restrict access to the spill zone.

  • PPE : If not already wearing it, don the full PPE described in Section 2.

  • Contain & Absorb : Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels for large liquid spills.[14][15]

  • Collection : Carefully sweep or scoop the absorbed material and place it into a designated solid hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse), collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

For Large Spills (Beyond the control of lab personnel):
  • Evacuate : Immediately evacuate the area.

  • Isolate : If safe to do so, close the doors to the affected area to contain vapors.

  • Alert : Activate the nearest fire alarm or follow your institution's emergency contact procedure to alert the emergency response team and EHS department.[12] Do not re-enter the area until it has been cleared by professionals.

By adhering to these rigorous, step-by-step procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship, reinforcing the deep trust and expertise that defines your work.

References

  • SEAPRO, "Oil Spill Decontamination Procedures," SEAPRO, 02 November 2004. [Link]

  • U.S. Environmental Protection Agency, "Regulations for Hazardous Waste Generated at Academic Laboratories," US EPA, 25 November 2025. [Link]

  • University of Oslo, "Chemical and Hazardous Waste Guide," UiO, 11 November 2024. [Link]

  • Samrat Pharmachem Limited, "SAFETY DATA SHEET: Iodoquinol," Samrat Pharmachem Limited, N.D. [Link]

  • Occupational Safety and Health Administration, "Guidelines for Cytotoxic (Antineoplastic) Drugs," OSHA, 29 January 1986. [Link]

  • Nautilus Shipping, "How to clean up oil spills – 14 unique methods," Nautilus Shipping, 20 October 2022. [Link]

  • Daniels Health, "How to Ensure Safe Chemical Waste Disposal in Laboratories," Daniels Health, 21 May 2025. [Link]

  • Occupational Safety and Health Administration, "Controlling Occupational Exposure to Hazardous Drugs," OSHA, N.D. [Link]

  • University of Washington Environmental Health & Safety, "Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines," UW Environmental Health & Safety, September 2015. [Link]

  • U.S. Environmental Protection Agency, "Laboratory Environmental Sample Disposal Information Document," EPA, N.D. [Link]

  • U.S. Environmental Protection Agency, "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes," US EPA, 01 December 2025. [Link]

  • Canadian Journal of Health-System Pharmacy, "Safe handling of cytotoxics: guideline recommendations," PubMed Central, 2015. [Link]

  • Hazardous Waste Experts, "Guidelines for Solvent Waste Recycling and Disposal," Hazardous Waste Experts, 19 January 2022. [Link]

  • Vanderbilt University Medical Center, "Laboratory Guide for Managing Chemical Waste," Vanderbilt University Medical Center, N.D. [Link]

  • Health and Safety Executive, "Safe handling of cytotoxic drugs in the workplace," HSE, N.D. [Link]

  • U.S. Environmental Protection Agency, "Understanding Oil Spills And Oil Spill Response," EPA, N.D. [Link]

  • Anhui Senrise Technology Co., Ltd., "2-Methyl-8-quinolinol Material Safety Data Sheet," 3ASenrise, N.D. [Link]

  • American Chemical Society, "Regulation of Laboratory Waste," ACS, N.D. [Link]

  • Oil Technics, "Oil Remediation & Decontamination Solutions," Oil Technics, N.D. [Link]

  • American Society of Health-System Pharmacists, "ASHP Guidelines on Handling Hazardous Drugs," ASHP, 2006. [Link]

  • Braun Research Group, "Halogenated Organic Liquids - Standard Operating Procedure," University of Delaware, N.D. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 3-Iodoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds like 3-Iodoquinolin-4-ol is foundational to innovation. However, with great potential comes the profound responsibility of ensuring safety. This guide provides a detailed, experience-driven protocol for the safe handling of this compound, with a specific focus on the selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of proactive safety, where every procedural choice is understood and validated.

Section 1: Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the critical first step in developing a robust safety protocol. While comprehensive toxicological data may be limited for novel compounds, we can extrapolate from the known hazards of its parent structure, quinoline, and related halogenated compounds. Quinolines as a class can be toxic and some are classified as potential carcinogens.[1][2] The presence of iodine adds further considerations for reactivity and potential physiological effects.

A thorough risk assessment must precede any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the risks associated with the specific procedures you will be performing (e.g., weighing, dissolving, heating).

Summary of Known and Anticipated Hazards:

Hazard ClassDescriptionRecommended Action
Acute Toxicity While specific data for this compound is not readily available, related compounds like Iodoquinol are harmful if swallowed, in contact with skin, or inhaled.[3] Assume a similar or greater hazard level.Avoid direct contact and inhalation. Use engineering controls and appropriate PPE.
Skin Irritation/Corrosion Many quinoline derivatives can cause skin irritation upon contact.[1]Wear chemical-resistant gloves and a lab coat.
Eye Irritation/Damage Can cause serious eye irritation or damage.[1][4][5]Always wear chemical safety goggles. A face shield is recommended for splash risks.
Respiratory Irritation As a powder, it can cause respiratory tract irritation if inhaled.[3]Handle in a certified chemical fume hood. Use respiratory protection if a fume hood is not available or during spill cleanup.
Carcinogenicity The parent compound, quinoline, is suspected of causing cancer.[1][2]Treat this compound as a potential carcinogen and minimize exposure.

Section 2: Beyond PPE: Engineering and Administrative Controls

PPE is the final line of defense. Before you even select your gloves, ensure that higher-level controls are in place.

  • Engineering Controls: All work involving this compound, especially handling of the solid powder, must be conducted in a properly functioning and certified chemical fume hood.[1] This is non-negotiable as it contains the substance at the source, protecting you from inhalation hazards.

  • Administrative Controls: Your institution must have a Chemical Hygiene Plan and Standard Operating Procedures (SOPs) for handling hazardous chemicals. Ensure you are trained on these procedures and that you never work alone in the laboratory.[6]

Section 3: The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all matter. It must be tailored to the task at hand.

Eye and Face Protection

Due to the risk of serious eye irritation, standard safety glasses are insufficient.

  • Chemical Safety Goggles: Must be worn at all times when in the vicinity of this compound.

  • Face Shield: In addition to goggles, a face shield is required when there is a risk of splashes, such as during the transfer of solutions or when working with larger quantities.

Hand Protection

Choosing the right gloves is critical, as improper selection can lead to a false sense of security.

  • Material: Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a range of chemicals.[7] However, for prolonged handling or in situations with a high risk of contact, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility charts.

  • Technique: Double-gloving is highly recommended, especially when handling potent compounds.[8] This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or pinholes before use. After handling the chemical, remove gloves using the proper technique to avoid skin contact and wash your hands thoroughly with soap and water.[9]

Skin and Body Protection
  • Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is mandatory.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Personal Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.[7]

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection may not be necessary for routine handling. However, it is essential in certain situations:

  • Emergency Situations: In the event of a spill or loss of containment outside of a fume hood.

  • Specific Procedures: If any procedure has the potential to generate aerosols or dusts that cannot be contained by a fume hood.

  • Respirator Type: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[10] For situations with potential vapor exposure, a half-mask or full-face respirator with organic vapor cartridges may be necessary. All respirator use requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.

Section 4: Procedural Workflow: Donning and Doffing of PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.[11]

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on your lab coat and fasten it completely.

  • Mask/Respirator: If required, don your respirator.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your inner pair of gloves, followed by your outer pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.[10]

Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown/Lab Coat: Unfasten and remove your lab coat, turning it inside out as you do so.

  • Goggles/Face Shield: Remove your eye and face protection.

  • Mask/Respirator: If worn, remove your respirator.

  • Inner Gloves: Remove your final pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visual Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Inner then Outer) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat (Inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodoquinolin-4-OL
Reactant of Route 2
3-Iodoquinolin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.